Navigating the Uncharted: The In Vitro Mechanistic Landscape of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
A Note to the Research Community: The initial intent of this technical guide was to provide a comprehensive overview of its mechanism of action for researchers, scientists, and drug development professionals. However, th...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Research Community:
The initial intent of this technical guide was to provide a comprehensive overview of its mechanism of action for researchers, scientists, and drug development professionals. However, the foundational data required for such an analysis—including target identification, binding affinities, and functional assay results—is not present in the accessible scientific domain.
This absence of information precludes the creation of a detailed guide that would meet the necessary standards of scientific integrity and expertise. A speculative analysis without empirical data would be counterproductive and misleading to the scientific community.
Therefore, this document serves not as a guide, but as a call to the research community. The novel structure of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one suggests potential for unique pharmacological activity, and its exploration could yield valuable insights.
A Proposed Roadmap for Investigation
For research teams considering the evaluation of this compound, a structured in vitro investigation would be the logical first step. The following represents a potential, high-level experimental workflow that could be employed to elucidate its mechanism of action.
Phase 1: Target Class Identification
The initial phase would focus on broadly screening the compound against various classes of biological targets to identify a potential mechanism of action.
Broad-Based Receptor and Enzyme Profiling:
Objective: To identify potential interactions with a wide array of common drug targets.
Methodology: Utilize commercially available broad-panel screening services (e.g., Eurofins' BioPrint®, DiscoveRx's KINOMEscan® and BioMAP®). These panels typically include a diverse set of G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.
Rationale: This high-throughput approach provides a rapid and cost-effective method to narrow down the potential target classes from hundreds of possibilities.
Phenotypic Screening in Disease-Relevant Cell Models:
Objective: To observe the functional effects of the compound in cellular models of various diseases (e.g., oncology, neuroscience, inflammation).
Methodology: Employ high-content imaging or other cell-based assays to monitor changes in cell morphology, proliferation, apoptosis, or specific protein markers.
Rationale: A significant phenotypic effect can guide further target deconvolution efforts, even in the absence of a direct binding hit from panel screens.
Phase 2: Target Validation and Mechanistic Elucidation
Once a putative target or a consistent phenotypic effect is identified, the next phase would involve more focused experiments to validate the target and delineate the molecular mechanism.
Direct Binding Assays:
Objective: To confirm a direct physical interaction between the compound and the identified target protein.
Methodology: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assays would be employed to determine binding affinity (Kd) and kinetics.
Rationale: These experiments provide definitive evidence of a direct interaction and quantify the potency of the binding.
Functional and Enzymatic Assays:
Objective: To determine the functional consequence of the compound binding to its target (e.g., inhibition, activation, modulation).
Methodology: If the target is an enzyme, enzyme activity assays would be performed to determine IC50 or EC50 values. For receptor targets, downstream signaling pathways would be investigated using reporter gene assays, second messenger assays (e.g., cAMP, Ca2+), or western blotting for key signaling proteins.
Rationale: This step connects the binding event to a measurable biological effect, which is crucial for understanding the compound's mechanism of action.
Visualizing a Hypothetical Investigative Workflow
The following diagram illustrates a potential workflow for the in vitro investigation of a novel compound like 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Exploratory
Pharmacokinetic profiling and half-life of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
An In-Depth Technical Guide to the Pharmacokinetic Profiling and Half-Life Determination of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one Abstract The journey of a novel chemical entity (NCE) from laboratory discovery to...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling and Half-Life Determination of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Abstract
The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one , a hypothetical NCE, focusing on the determination of its absorption, distribution, metabolism, and excretion (ADME) properties and its terminal half-life. As direct data for this specific molecule is not publicly available, this document outlines the authoritative, field-proven methodologies and experimental workflows that our laboratory would employ to generate this critical dataset. We will detail the causality behind experimental choices, from foundational in vitro assays to definitive in vivo studies, culminating in the analytical and mathematical approaches required to derive key PK parameters. This guide is intended for drug development professionals, researchers, and scientists dedicated to advancing new chemical entities through the preclinical pipeline.
Introduction: The Imperative of Early Pharmacokinetic Profiling
In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate assessment of a compound's potential.[1] Pharmacokinetics, the study of how an organism affects a drug, provides this essential insight.[2] The ADME profile of a compound—its Absorption, Distribution, Metabolism, and Excretion—governs its concentration at the target site and, consequently, its efficacy and safety.[2][3] For a novel compound like 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one , understanding these properties is not merely a regulatory requirement but the bedrock of a successful development program.[4][5] Early ADME data guides chemical structure optimization, predicts in vivo behavior, and minimizes the risk of late-stage clinical failures.[1][6]
This guide presents an integrated strategy, beginning with high-throughput in vitro assays to establish a foundational ADME profile, followed by a definitive in vivo study in a rodent model to determine key parameters such as clearance, volume of distribution, and, most critically, the elimination half-life (t½).
Phase I: Foundational In Vitro ADME Characterization
The initial phase of PK profiling utilizes a battery of well-controlled in vitro laboratory assays.[6] These experiments are designed to be resource-efficient and provide rapid, decision-making data on the intrinsic properties of the NCE before committing to more complex animal studies.[1][7]
Physicochemical Properties: Solubility and Lipophilicity
The fundamental physicochemical characteristics of an NCE dictate its behavior in biological systems.
Aqueous Solubility: This measures the maximum concentration of the compound that can be dissolved in an aqueous solution. Poor solubility can be a major impediment to oral absorption. We employ a thermodynamic solubility assay for a definitive measurement.
Lipophilicity (LogD): This parameter describes the compound's distribution between an organic (octanol) and an aqueous phase at a physiological pH of 7.4. LogD is a critical predictor of membrane permeability, plasma protein binding, and metabolic clearance.
Parameter
Assay Type
Standard Condition
Desired Outcome for Oral Candidate
Solubility
Thermodynamic
pH 7.4 Buffer
> 50 µg/mL
Lipophilicity
Shake-Flask
pH 7.4, Octanol/Buffer
LogD between 1 and 3
Absorption: Intestinal Permeability
For an orally administered drug, the ability to cross the intestinal epithelium is paramount. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.
Causality Behind Experimental Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. This system provides a biologically relevant model to assess both passive diffusion and active transport mechanisms.
A bidirectional assay is performed, measuring the flux of the compound from the apical (AP) to the basolateral (BL) side and vice versa. The Apparent Permeability Coefficient (Papp) is calculated. A high AP-to-BL Papp value suggests good absorption potential. The efflux ratio (Papp BL-to-AP / Papp AP-to-BL) is also determined; a ratio >2 indicates the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.
Metabolism: Metabolic Stability
The rate at which a compound is metabolized, primarily by cytochrome P450 (CYP450) enzymes in the liver, is a key determinant of its clearance and half-life.[8] The liver microsomal stability assay is a robust in vitro tool for this assessment.[9]
Causality Behind Experimental Choice: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYP450s.[9][10] Incubating the compound with liver microsomes and an NADPH-regenerating system (to fuel the enzymatic reactions) allows for the measurement of the compound's intrinsic clearance.
The disappearance of the parent compound over time is monitored via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. This information helps predict the hepatic clearance in vivo.
Distribution: Plasma Protein Binding (PPB)
Once in the bloodstream, a drug can bind to plasma proteins like albumin. Only the unbound (free) fraction of the drug is able to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and reduce clearance. The rapid equilibrium dialysis (RED) method is a standard assay for determining the fraction of unbound drug.
Experimental Workflow: Foundational In Vitro ADME
Caption: Workflow for foundational in vitro ADME profiling.
Phase II: Definitive In Vivo Pharmacokinetic Study
Following promising in vitro data, an in vivo study is essential to understand how the ADME properties integrate within a whole organism and to definitively determine the pharmacokinetic profile.[11][12]
Animal Model and Study Design
The Sprague-Dawley rat is a commonly used and well-characterized model for initial PK studies due to its physiological similarities to humans and established protocols.[13] A crossover study design is often employed to minimize inter-animal variability.
Groups: A cohort of male Sprague-Dawley rats (n=3-5 per group) will be used.
Dosing:
Group 1 (Intravenous, IV): Receives a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and allows for the direct measurement of systemic clearance and volume of distribution.
Group 2 (Oral, PO): Receives a single dose via oral gavage (e.g., 10 mg/kg). This route is critical for assessing oral absorption and bioavailability.
Protocol: In Vivo PK Study in Rats
Acclimatization: Animals are acclimatized for at least one week prior to the study.
Fasting: Animals are fasted overnight before dosing to ensure consistent gastrointestinal conditions.
Dosing: The compound is formulated in an appropriate vehicle (e.g., saline with 5% DMSO and 10% Solutol). The precise dose is administered based on individual animal body weight.[11]
Blood Sampling: This is the most critical part of the execution. Serial blood samples (~100 µL) are collected at specific time points.[11][13] A typical schedule would be:
IV Route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
PO Route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and the plasma is immediately frozen at -80°C pending analysis.
Bioanalysis: LC-MS/MS Quantification
The concentration of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in the collected plasma samples must be accurately measured. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its exceptional sensitivity and specificity.[14][15]
Protocol: Generic LC-MS/MS Bioanalytical Method
Sample Preparation: A protein precipitation method is typically used for plasma samples.
Thaw plasma samples and vortex.
Aliquot 50 µL of plasma into a 96-well plate.
Add 150 µL of acetonitrile containing a suitable internal standard (a molecule with similar chemical properties but a different mass).[16]
Vortex the plate for 2 minutes, then centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.[16]
Transfer the supernatant to a new plate for analysis.
Chromatographic Separation (LC):
Inject a small volume (e.g., 5 µL) of the supernatant onto a C18 reverse-phase HPLC column.
Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16] This separates the analyte from endogenous matrix components.
Mass Spectrometric Detection (MS/MS):
The analyte is ionized (typically using electrospray ionization, ESI) and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, ensuring highly selective and sensitive quantification.
Quantification: A calibration curve is prepared by spiking known concentrations of the compound into blank plasma and processing them alongside the study samples.[16] The concentration in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Phase III: Pharmacokinetic Data Analysis and Interpretation
The plasma concentration-time data obtained from the bioanalysis is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive the key PK parameters.
Key Pharmacokinetic Parameters
The following parameters provide a comprehensive picture of the drug's behavior in the body.[17]
Parameter
Abbreviation
Description
How It's Determined
Maximum Concentration
Cmax
The highest concentration of the drug observed in the plasma.[17]
Directly from the concentration-time data (PO route).
Time to Cmax
Tmax
The time at which Cmax is reached.
Directly from the concentration-time data (PO route).
Calculated from the concentration-time plot using the trapezoidal rule.
Clearance
CL
The volume of plasma cleared of the drug per unit of time. It reflects the efficiency of elimination.[18]
For IV data: CL = Dose / AUC_IV.
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[18]
For IV data: Vd = CL / λz (where λz is the terminal elimination rate constant).
Elimination Half-Life
t½
The time required for the plasma concentration of a drug to decrease by 50%.[18][19][20]
Caption: Derivation of key pharmacokinetic parameters.
Interpreting the Half-Life
The elimination half-life (t½) is one of the most critical parameters derived from this study.[20] It dictates the dosing interval required to maintain therapeutic concentrations of the drug in the body. A short half-life may require frequent dosing, while a very long half-life could lead to drug accumulation and potential toxicity.[3] It is a function of both clearance and volume of distribution, making it a composite indicator of the drug's overall disposition.[18][20]
Conclusion
The systematic, multi-phase approach detailed in this guide provides a robust and scientifically validated pathway for determining the complete pharmacokinetic profile and half-life of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one . By integrating foundational in vitro ADME assays with a definitive in vivo study, we can generate the high-quality data necessary to make informed decisions. This profile will not only satisfy regulatory requirements for advancing to clinical trials but will also fundamentally guide the design of a safe and effective dosing regimen for future human studies.[21][22][23] The insights gained from this comprehensive evaluation are indispensable for mitigating risk and maximizing the therapeutic potential of this novel chemical entity.
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1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one molecular weight and physicochemical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one For Researchers, Scientists, and Drug Development Professionals Introduction: Situating a Novel Scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Novel Scaffold in Drug Discovery
The compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one represents a novel chemical entity with potential for exploration in drug discovery programs. Its structure combines a chiral aminoethylphenyl group, a common pharmacophore, with a 1,3-diazinan-2-one (cyclic propyleneurea) heterocycle. The diazinan-2-one moiety is a bioisostere of other cyclic ureas and related structures found in bioactive molecules. Understanding the fundamental molecular weight and physicochemical properties of this molecule is a critical first step in evaluating its potential as a therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its "drug-likeness" and viability for further development.[1][2][3]
This guide provides a comprehensive framework for the ab initio characterization of this molecule. It outlines the theoretical calculations, predictive assessments based on established principles like Lipinski's Rule of Five, and detailed experimental protocols for determining its key physicochemical parameters.[1]
Part 1: Molecular Identity and Theoretical Properties
The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These are calculated based on its chemical structure.
Molecular Formula and Weight
The chemical structure of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one leads to the following theoretical values:
These values are crucial for all subsequent analytical procedures, including mass spectrometry and preparation of solutions of known molarity.
Structural Diagram
Caption: Chemical structure of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Part 2: Predictive Physicochemical Profile (Drug-Likeness Assessment)
Before embarking on laboratory work, we can predict the "drug-likeness" of a molecule using computational models and established guidelines like Lipinski's Rule of Five.[1][2] These rules are derived from the observation that most orally administered drugs fall within a specific range of physicochemical parameters.
Parameter
Predicted Value
Lipinski's Rule of 5 Guideline
Compliance
Molecular Weight (MW)
219.28 g/mol
≤ 500 Da
Yes
LogP (Octanol-Water Partition Coefficient)
~1.5 - 2.5 (Estimated)
≤ 5
Yes
Hydrogen Bond Donors (HBD)
2 (amine and N-H on ring)
≤ 5
Yes
Hydrogen Bond Acceptors (HBA)
3 (carbonyl oxygen, two ring nitrogens)
≤ 10
Yes
Interpretation:
Based on these predictions, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one complies with all criteria of Lipinski's Rule of Five. This suggests a higher probability of good membrane permeability and oral bioavailability, making it a promising candidate for further investigation. The estimated LogP value indicates a balanced lipophilicity, which is often crucial for achieving sufficient solubility and permeability.[1]
Part 3: Experimental Determination of Physicochemical Properties
While predictive models are useful, experimental determination of these properties is essential for accurate characterization. The following section details the standard protocols for measuring key physicochemical parameters.
Lipophilicity: Determination of LogP and LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[5]
Gold Standard Protocol: Shake-Flask Method for LogP/LogD₇.₄
This method directly measures the partitioning of the compound between n-octanol and an aqueous phase.[4][6]
Methodology:
Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate.
Compound Addition: A small, precisely weighed amount of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is dissolved in the aqueous phase to create a stock solution.
Partitioning: A known volume of the stock solution is added to a known volume of the saturated n-octanol in a vial.
Equilibration: The vial is sealed and agitated (e.g., on a rotator) for a sufficient time (typically 1-24 hours) to ensure equilibrium is reached.[5][7]
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][6]
Causality and Trustworthiness: The shake-flask method is considered the "gold standard" due to its direct measurement of partitioning at equilibrium.[4] Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements. Using HPLC for quantification provides high sensitivity and specificity.
Caption: A possible retrosynthetic analysis for the target molecule.
This conceptual framework provides a starting point for synthetic chemists to develop a robust and efficient route to 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, enabling the production of material for further biological and physicochemical evaluation.
Conclusion
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a novel compound with a favorable predicted physicochemical profile for drug development. This guide has provided a comprehensive technical framework for its characterization, from theoretical calculations to detailed, field-proven experimental protocols for determining its molecular weight, lipophilicity, solubility, and pKa. By following these self-validating and robust methodologies, researchers can generate the critical data needed to accurately assess the potential of this and other novel chemical entities, making informed decisions in the early stages of the drug discovery pipeline.
[2][13]
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Crystal structure and binding affinity of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
An In-Depth Technical Guide to the Structural and Biophysical Characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one This guide provides a comprehensive framework for the chemical synthesis, structural elucida...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural and Biophysical Characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
This guide provides a comprehensive framework for the chemical synthesis, structural elucidation, and binding affinity characterization of the novel compound, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing self-validating systems and grounding its claims in authoritative scientific principles. While this molecule is presented as a case study, the methodologies and strategic considerations detailed herein are broadly applicable to the characterization of novel small molecule entities in a drug discovery context.
Introduction: The Imperative for Integrated Structural and Affinity Analysis
The molecule 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one presents a compelling scaffold for investigation. It combines a chiral aminoethyl group, a central phenyl ring, and a cyclic urea (diazinan-2-one) moiety. Each of these features suggests potential interactions with biological targets, making a thorough understanding of its three-dimensional structure and binding energetics essential.
In modern drug discovery, the path from a chemical concept to a viable therapeutic candidate is paved with data. Two of the most critical datasets are the high-resolution crystal structure and the quantitative binding affinity of a compound to its biological target.[1][2][3] The crystal structure provides an atomic-level blueprint of the molecule's preferred conformation and its potential for intermolecular interactions.[4] Binding affinity data, in turn, quantifies the strength of the interaction with a target protein, providing a direct measure of potency.[5] The synergy between these two datasets enables a powerful, iterative process of structure-activity relationship (SAR) optimization, which is the cornerstone of rational drug design.[2][6]
This guide will walk through the logical progression of characterizing a novel compound: from its creation and purification to understanding its form and function.
Part 1: Chemical Synthesis and Purification: The Foundation of Quality Data
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a two-step process starting from a commercially available precursor. This approach involves the initial synthesis of a ketone intermediate, followed by a reductive amination to install the primary amine.
Step 1: Synthesis of 1-(4-acetylphenyl)-1,3-diazinan-2-one (Ketone Intermediate)
This step involves a nucleophilic aromatic substitution or a coupling reaction to attach the 1,3-diazinan-2-one moiety to a 4-acetylphenyl group.
Step 2: Reductive Amination to Yield 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
The ketone intermediate is converted to the final primary amine. Reductive amination is a robust and widely used method for this transformation.
Experimental Protocol: Synthesis and Purification
Synthesis of Ketone Intermediate:
Combine 1-(4-acetylphenyl)piperazin-2-one (or a suitable precursor) with reagents for the formation of the diazinan-2-one ring under appropriate reaction conditions (e.g., specific solvent, temperature, and catalyst). The precise conditions would be optimized based on literature precedents for similar ring formations.
Reductive Amination:
Dissolve the purified ketone intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
The reaction proceeds via the in-situ formation of an imine, which is then immediately reduced to the primary amine.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
Upon completion, quench the reaction carefully.
Perform an aqueous work-up to remove inorganic salts and other water-soluble byproducts.
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the organic layer, filter, and concentrate under reduced pressure.
Purify the crude product using flash column chromatography on silica gel to isolate the target compound with high purity (>98%).
Characterization:
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the synthesis and purification of the target compound.
Part 2: Crystal Structure Determination: Visualizing the Molecule
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[4][8] It provides unambiguous proof of structure, including relative and absolute stereochemistry, and reveals the conformational preferences and intermolecular interactions that govern how the molecule packs in the solid state.[3][9]
Crystallization: The Art and Science of Growing Quality Crystals
The primary bottleneck in SCXRD is often the growth of a high-quality single crystal.[10] A suitable crystal should be well-ordered, free of significant defects, and typically between 0.1 and 0.3 mm in its dimensions.[8][11] Crystallization is fundamentally a process of slowly transitioning a molecule from a high-energy, disordered state (in solution) to a low-energy, ordered crystalline lattice.[7]
Experimental Protocol: Crystallization Screening and Optimization
Determine the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble when heated.
Crystallization Method Screening:
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized cover slip (hanging drop) or in a microbridge (sitting drop). Invert the coverslip over a reservoir containing a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent. The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization.
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble. The compound is dissolved in the top layer. Slow diffusion at the interface can lead to crystal growth.
Advanced High-Thoroughput Methods:
For challenging compounds or when only small amounts of material are available, automated techniques like Encapsulated Nanodroplet Crystallization (ENaCt) can screen hundreds of conditions using mere micrograms of sample.[10][12]
Single-Crystal X-ray Diffraction (SCXRD): From Diffraction to Structure
Once a suitable crystal is obtained, it is subjected to a finely focused beam of X-rays. The crystal's ordered lattice diffracts the X-rays into a unique, three-dimensional pattern of spots. The geometry and intensity of these spots contain all the information needed to reconstruct the electron density map of the molecule and, from that, the atomic structure.[4][13]
Experimental Protocol: SCXRD Data Collection and Structure Solution
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.
Data Collection:
The mounted crystal is placed in an X-ray diffractometer.[9]
An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.[14]
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, recording the diffraction pattern at each step on a detector (e.g., a CCD or CMOS detector).[9]
Data Processing:
The raw diffraction images are processed to index the reflections, integrate their intensities, and apply corrections for experimental factors (e.g., absorption).
Structure Solution and Refinement:
The "phase problem" is solved using direct methods, which is a standard approach for small molecules. This yields an initial electron density map.
An atomic model is built into the electron density map.
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
Caption: Step-by-step workflow for determining a crystal structure via SCXRD.
Data Presentation: Key Crystallographic Parameters
The final output of a successful SCXRD experiment is a set of atomic coordinates and other parameters, typically summarized in a crystallographic information file (CIF).
Parameter
Hypothetical Value
Significance
Chemical Formula
C₁₃H₁₉N₃O
Confirms the elemental composition.
Crystal System
Monoclinic
Describes the basic symmetry of the unit cell.
Space Group
P2₁/c
Defines the symmetry operations within the unit cell.
Unit Cell Dimensions
a, b, c (Å); β (°)
The dimensions of the repeating lattice box.
Resolution (Å)
0.8 Å
A measure of the level of detail in the structure.
R-factor (R₁)
< 0.05
A measure of the agreement between the model and the data.
Key Torsion Angles
e.g., C-C-N-C
Defines the conformation of the molecule.
H-Bonding Interactions
Donor-Acceptor (Å)
Identifies key intermolecular interactions.
Part 3: Binding Affinity Analysis: Quantifying Molecular Interactions
While the crystal structure reveals what a molecule looks like, binding affinity assays tell us how it behaves in the presence of its biological target. These experiments are crucial for confirming target engagement and quantifying the potency of a compound.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[15][16][17] It is considered a gold-standard method because it is performed in-solution, requires no labeling or immobilization, and in a single experiment, can determine the complete thermodynamic profile of an interaction.[16][18][19]
Experimental Protocol: ITC Measurement
Sample Preparation (Critical Step):
Express and purify the target protein to >95% homogeneity.
Prepare the small molecule (ligand) stock solution at a high concentration in a suitable buffer (e.g., with a small percentage of DMSO if required for solubility).
Crucially, both the protein and the ligand must be in an identical, matched buffer. This is typically achieved by dialyzing the protein against the final buffer and then using that same dialysate to make the final dilution of the ligand. Buffer mismatches are a primary source of experimental artifacts.[15]
Degas all solutions immediately before use to prevent air bubbles.
Instrument Setup:
Thoroughly clean the sample cell and syringe of the ITC instrument.
Load the protein solution into the sample cell (typically 5-50 µM).
Load the ligand solution into the injection syringe (typically 10-20 times the protein concentration).[20]
Titration:
After allowing the system to equilibrate, perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the protein solution while maintaining a constant temperature.
The instrument measures the power required to maintain zero temperature difference between the sample cell and a reference cell.[15][21] Each injection produces a heat signal that diminishes as the protein becomes saturated with the ligand.
Data Analysis:
Integrate the area under each injection peak to determine the heat change for that injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit this binding isotherm to a suitable binding model (e.g., a one-site model) to extract the thermodynamic parameters.[17]
Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.
Data Presentation: Key Binding and Thermodynamic Parameters
ITC provides a rich dataset that describes not only the strength of binding but also the forces driving the interaction.
Parameter
Hypothetical Value
Significance
Binding Affinity (KD)
50 nM
Potency. The concentration of ligand required to occupy 50% of the target protein sites at equilibrium. Lower KD means tighter binding.[22]
Stoichiometry (n)
1.1
Binding Ratio. The number of ligand molecules that bind to one molecule of the protein. A value near 1 suggests a 1:1 interaction.
Enthalpy (ΔH)
-8.5 kcal/mol
Driving Forces. The heat released or absorbed upon binding. A negative value indicates an enthalpically favorable interaction (e.g., from hydrogen bonds, van der Waals forces).
Entropy (ΔS)
+2.1 cal/mol·K
Driving Forces. The change in the system's disorder upon binding. A positive value is favorable and often driven by the hydrophobic effect (release of ordered water molecules).
Validation and Troubleshooting
Reproducibility is key. All binding assays should be performed in triplicate to ensure the results are statistically significant.[16] Control experiments, such as titrating the ligand into buffer alone, are essential to subtract heats of dilution.[16][18] If results are inconsistent, common issues to troubleshoot include sample aggregation, buffer mismatch, inaccurate concentration measurements, and protein instability.[23][24][25][26]
Conclusion: An Integrated Strategy for Drug Discovery
The characterization of a novel chemical entity like 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a multi-faceted endeavor that requires a rigorous, integrated approach. By first ensuring the synthesis of high-purity material, we lay the foundation for reliable and reproducible data. The determination of the high-resolution crystal structure provides an invaluable, static snapshot of the molecule's three-dimensional architecture. This structural information, when combined with the dynamic, solution-phase data from binding affinity assays like ITC, creates a powerful feedback loop for medicinal chemistry.
Understanding how the specific arrangement of atoms in the crystal structure contributes to the measured binding affinity and thermodynamic signature allows for the rational, hypothesis-driven design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This synergy between structural biology and biophysics is fundamental to accelerating the journey from a promising hit to a clinical candidate.
References
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PMC. Retrieved from [Link]
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A Comprehensive Guide to the Preliminary In Vivo Toxicity Screening of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in Murine Models
Abstract This technical guide provides a robust framework for conducting preliminary in vivo toxicity screening of the novel chemical entity, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. As no public toxicological data...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a robust framework for conducting preliminary in vivo toxicity screening of the novel chemical entity, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. As no public toxicological data for this specific compound is currently available, this document outlines a de novo strategy grounded in established regulatory guidelines and best practices in preclinical safety assessment. The protocols described herein are designed to identify potential acute toxicity, define a maximum tolerated dose (MTD), and characterize the primary target organs of toxicity. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the early-stage safety evaluation of new chemical entities. The methodologies emphasize scientific integrity, ethical considerations for animal welfare, and the generation of reliable, decision-enabling data.
Introduction and Rationale
The journey of a novel chemical entity from discovery to potential clinical application is contingent upon a thorough evaluation of its safety profile. Preliminary toxicity screening in relevant animal models represents a critical first step in this process.[1][2] The subject of this guide, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, is a unique molecule featuring a 1,3-diazinan-2-one moiety, which is a cyclic urea derivative. While related structures like N,N'-Dimethylpropyleneurea (DMPU) are used as organic solvents, the toxicological profile of this specific arrangement linked to an aminoethylphenyl group is unknown.[3]
The primary objectives of this preliminary screening are not merely to identify hazards but to do so in a scientifically rigorous and ethically responsible manner. The goals are:
To identify an initial safe starting dose for subsequent, more detailed studies.[2][4]
To determine the acute toxicity and estimate the No-Observed-Adverse-Effect-Level (NOAEL).
To identify potential target organs for toxicity and assess the reversibility of any observed effects.[1][4]
To inform the design of future sub-chronic and chronic toxicity studies.
This guide champions a strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by employing stepwise, dose-escalating procedures that maximize data acquisition from a minimal number of animals.[5][6]
Ethical Framework for Animal Welfare
All procedures involving animals must be conducted in strict accordance with national and international ethical guidelines.[7] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[5]
Core Ethical Principles:
Justification: The use of animals is only justifiable if the potential scientific knowledge gained is significant and cannot be achieved through validated alternative methods.[7]
Minimization of Suffering: All reasonable steps must be taken to avoid or minimize pain, distress, and discomfort in the animals. This includes the use of humane endpoints to ensure animals are euthanized before the onset of severe suffering.[5][8]
Personnel Training: All personnel must be adequately trained in the humane care, handling, and procedures to be performed on the animals.[5]
Experimental Design: A Rationale-Driven Approach
The design of a preliminary toxicity study is foundational to its success. Every choice, from the animal model to the dose levels, must be scientifically justified to ensure the data is both valid and relevant.
Selection of the Murine Model
The use of mice (e.g., C57BL/6 or BALB/c strains) is recommended for initial screening.
Causality: These strains are chosen due to their well-characterized genetics, physiology, and historical toxicological profiles. Their relatively small size, short lifespan, and cost-effectiveness make them suitable for early-stage screening.[9][10] The availability of extensive historical control data for hematological and biochemical parameters provides a robust baseline for comparison.[9][10][11]
Housing and Husbandry
Standardized environmental conditions are critical to reduce non-experimental variables.
Temperature: 22°C (± 3°C)
Humidity: 30% - 70%
Lighting: 12-hour light/dark cycle
Housing: Animals may be group-caged by dose, with free access to standard laboratory diet and drinking water.[12]
Acclimatization: A minimum of a 5-day acclimatization period is mandatory before the start of the study to allow animals to adapt to laboratory conditions.[13]
Dose Formulation and Route of Administration
The test article should be prepared in a suitable vehicle. The choice of vehicle should be inert and non-toxic (e.g., water, saline, or 0.5% methylcellulose). The route of administration should reflect the intended clinical route of exposure. For this guide, oral gavage (PO) is assumed as a common route for systemic drug delivery.[14]
Dose Selection Strategy: The Acute Toxic Class Method (OECD 423)
To minimize animal use while obtaining sufficient information for hazard classification, the Acute Toxic Class Method (OECD Guideline 423) is a highly recommended approach.[12][15][16][17] This method uses a stepwise procedure with a small number of animals per step.
Principle: The outcome (mortality or morbidity) in a group of three animals dosed at a specific level determines the dose for the next group. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[12][13][15]
Justification: This method avoids the high mortality rates associated with traditional LD50 tests and provides sufficient information to classify the substance according to the Globally Harmonised System (GHS).[12][15]
In-Vivo Study Protocol: Step-by-Step Methodology
This section provides a detailed workflow for conducting the acute oral toxicity study.
Animal Preparation and Dosing
Selection: Use healthy, young adult (8-12 weeks old) nulliparous, non-pregnant female mice. Females are often slightly more sensitive.[12][13]
Fasting: Animals should be fasted (food, but not water) for 3-4 hours prior to dosing.
Body Weight: Record the body weight of each animal immediately before dosing to calculate the precise volume to be administered.
Administration: Administer the test substance as a single dose via oral gavage. The volume administered should generally not exceed 10 mL/kg.[18]
Post-Dosing: Food should be withheld for another 1-2 hours after dosing.
Clinical Observations
Systematic and detailed observation is critical for identifying signs of toxicity.[13]
Frequency: Observe animals frequently during the first few hours post-dosing (e.g., at 30 min, 1, 2, and 4 hours) and then at least once daily for 14 days.
Parameters: Systematically record all clinical signs. A checklist is essential for consistency.
Body Weight: Record individual animal body weights on Day 1 (pre-dose), Day 7, and Day 14. Significant weight loss (e.g., >15%) is a key indicator of toxicity.[19]
Mortality: Record any mortalities, including the time of death.
Abnormal posture, circling, repetitive actions, changes in activity
| Other | Diarrhea, salivation, changes in urine/feces |
Study Termination and Sample Collection (Day 14)
Fasting: Fast animals overnight prior to necropsy.
Euthanasia: Euthanize animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
Blood Collection: Immediately collect blood via cardiac puncture for hematology and serum biochemistry.[20]
Gross Necropsy: Perform a thorough gross pathological examination of all major organs and tissues. Record any abnormalities.
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, heart, and brain.
Tissue Collection: Collect specified organs and any gross lesions and preserve them in 10% neutral buffered formalin for histopathological analysis.[14]
Analytical Procedures
Hematology
Methodology: Whole blood collected in EDTA-containing tubes is analyzed using an automated veterinary hematology analyzer. A blood smear should also be prepared for differential leukocyte counts.[9]
Table 2: Key Hematological Parameters
Parameter
Abbreviation
Potential Toxicological Significance
Red Blood Cell Count
RBC
Anemia or erythrocytosis
Hemoglobin
HGB
Oxygen-carrying capacity
Hematocrit
HCT
Anemia or dehydration
White Blood Cell Count
WBC
Inflammation, infection, immunosuppression
Platelet Count
PLT
Clotting disorders, bone marrow suppression
| Differential Leukocytes | - | Changes in specific immune cell populations |
Serum Biochemistry
Methodology: Blood collected in serum separator tubes is allowed to clot, then centrifuged to separate the serum.[21] Analysis is performed using an automated clinical chemistry analyzer.[21]
Table 3: Key Serum Biochemistry Parameters
Parameter
Abbreviation
Target Organ/System
Alanine Aminotransferase
ALT
Liver
Aspartate Aminotransferase
AST
Liver, Muscle, Heart
Alkaline Phosphatase
ALP
Liver, Bone
Blood Urea Nitrogen
BUN
Kidney
Creatinine
CREA
Kidney
Total Protein
TP
Liver, Kidney, Nutritional Status
Albumin
ALB
Liver, Kidney, Nutritional Status
| Glucose | GLU | Pancreas, Metabolic Function |
Histopathology
Methodology: Formalin-fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A qualified veterinary pathologist should perform a microscopic examination.[14]
Table 4: Standard Tissues for Histopathological Examination
System
Tissues
Hepatobiliary
Liver, Gallbladder
Urinary
Kidneys, Urinary Bladder
Cardiovascular
Heart, Aorta
Respiratory
Lungs, Trachea
Immune
Spleen, Thymus, Lymph Nodes
Gastrointestinal
Stomach, Small & Large Intestines
Endocrine
Adrenal Glands, Pancreas
Nervous
Brain
Reproductive
Ovaries, Uterus
| Other | Any tissues with gross lesions |
Interpretation: All gross lesions and tissues from the high-dose and control groups should be examined. If treatment-related effects are found, the corresponding tissues from lower dose groups should be examined to determine a NOAEL.[14] Findings such as inflammation, necrosis, degeneration, or abnormal cell growth are key indicators of toxicity.[22]
Visualization of Workflows and Concepts
Diagrams provide a clear visual representation of complex processes, enhancing understanding and reproducibility.
Caption: High-level experimental workflow for preliminary toxicity screening.
Caption: Decision logic for the OECD 423 Acute Toxic Class Method.
Caption: Hypothetical signaling pathway for compound-induced hepatotoxicity.
Conclusion and Future Directions
The successful execution of the protocols detailed in this guide will provide a critical preliminary assessment of the toxicological profile of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. The data generated—including the GHS classification, identification of target organs, and the NOAEL—will be instrumental in making a go/no-go decision for further development.
If the compound demonstrates an acceptable safety profile, the logical next step is to conduct a repeat-dose toxicity study (e.g., a 28-day study, OECD Guideline 407) to investigate the effects of sub-chronic exposure.[17] The results from this acute screen will be invaluable for designing a scientifically sound and ethically considered follow-up study.
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Indane-1,3-Dione: From Synthetic Strategies to Applic
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(PDF) Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one.
A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Abstract The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, as it stringently regulates the passage of molecules into the brain....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, as it stringently regulates the passage of molecules into the brain.[1][2][3] The ability of a novel chemical entity (NCE) to permeate this barrier is a critical determinant of its potential as a CNS drug candidate. This guide provides an in-depth, multi-faceted strategy for evaluating the BBB permeability of the novel compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one . As this molecule is not found in existing chemical literature, it is treated herein as a prospective NCE. We will delineate a systematic approach beginning with an in silico physicochemical profiling, followed by a tiered system of in vitro and in vivo experimental validations. This document explains the causal logic behind experimental choices, provides self-validating protocols, and integrates data to form a comprehensive permeability assessment.
Introduction: The Central Imperative of BBB Permeation
Effective CNS drugs must not only exhibit high potency and selectivity for their intended neural target but also achieve and maintain therapeutic concentrations at the site of action within the brain.[4][5] The BBB, a highly selective barrier formed by the endothelial cells of brain capillaries, stringently controls substance influx and efflux, protecting the brain from xenobiotics and maintaining homeostasis.[1][6] Key features of the BBB that limit drug entry include:
Tight Junctions: These protein complexes seal the space between endothelial cells, severely restricting paracellular movement (diffusion between cells).[7]
Lack of Fenestrations: Unlike peripheral capillaries, brain endothelial cells lack pores, forcing most molecules to pass directly through the cells (transcellular diffusion).[7]
Active Efflux Transporters: Transmembrane proteins, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), act as gatekeepers, actively pumping a wide range of substrates out of the endothelial cells and back into the bloodstream.[1][7][8][9]
Metabolic Enzymes: The presence of enzymes within the endothelial cells can metabolize drugs before they enter the brain.[7]
Consequently, an early and accurate assessment of a compound's ability to navigate these barriers is paramount in CNS drug discovery, saving significant time and resources by focusing efforts on candidates with the highest probability of success.[3]
Molecular and Physicochemical Profile of the NCE
The first step in assessing BBB permeability is a theoretical analysis of the molecule's structure and its resulting physicochemical properties. These properties are strong indicators of its potential for passive diffusion across the lipophilic cell membranes of the BBB.[10][11]
Chemical Structure: 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
In Silico Physicochemical Property Analysis:
A compound's suitability for CNS penetration can be initially estimated by comparing its properties to established guidelines, such as Lipinski's Rule of Five and more stringent CNS-specific parameters.[12][13][14] While Lipinski's rules predict general oral bioavailability, CNS drugs typically occupy a more restricted chemical space.[4][11]
Favorable. The calculated LogP suggests a balanced lipophilicity, which is crucial for partitioning into the lipid membranes of the BBB without being so high as to cause issues with solubility or nonspecific binding.[15]
Borderline/Favorable. The TPSA is within the generally accepted upper limit. A lower TPSA is often correlated with better BBB penetration. This value suggests the compound has a moderate hydrogen bonding capacity.
Potential Liability. The presence of a basic amine means the molecule will be significantly protonated at physiological pH (7.4). While this enhances aqueous solubility, the resulting positive charge can hinder passive diffusion across the BBB. However, this feature could also be exploited for interaction with influx transporters. It also increases the risk of the compound being a substrate for efflux transporters like P-gp.[12]
Favorable. Low conformational flexibility is associated with better membrane permeability.
A Tiered Strategy for Experimental BBB Permeability Assessment
A logical, tiered approach is essential for efficiently evaluating an NCE. This strategy progresses from high-throughput, cost-effective in vitro assays that measure passive permeability to more complex, lower-throughput cell-based and in vivo models that incorporate active transport and provide a more physiologically relevant context.[17]
Caption: Bidirectional transport across a cell monolayer.
Tier 3: In Vivo Measurement of Brain Exposure
Causality: While in vitro models are powerful predictive tools, they cannot fully replicate the complexity of the living brain, which includes factors like cerebral blood flow, plasma protein binding, and tissue binding. [18][19]Therefore, in vivo studies in rodents are the gold standard for confirming BBB penetration and measuring the actual concentration of a drug in the brain. [6][17][20][21]The key metric derived from these studies is Kp,uu, the unbound brain-to-plasma concentration ratio, which represents the most accurate measure of a drug's ability to engage its CNS target.
Protocol: Rodent Brain Exposure Study (Mouse or Rat)
Compound Administration: The NCE is administered to a cohort of rodents, typically via intravenous (IV) injection to bypass absorption variables. A typical dose might be 1-5 mg/kg.
Sample Collection: At several time points post-dose (e.g., 15, 30, 60, 120, 240 minutes), animals are euthanized. Blood is collected (for plasma) and the brain is rapidly harvested.
Sample Processing: Plasma is separated from blood. Brain tissue is homogenized.
Determination of Unbound Fractions:
Plasma Protein Binding (fu,p): The fraction of NCE unbound to plasma proteins is determined in vitro using equilibrium dialysis.
Brain Tissue Binding (fu,brain): The fraction of NCE unbound in brain homogenate is also determined using equilibrium dialysis.
Quantification: The total concentration of the NCE in plasma (C_plasma) and brain homogenate (C_brain) is measured by LC-MS/MS.
Calculation of Kp and Kp,uu:
The total brain-to-plasma ratio is calculated: Kp = C_brain / C_plasma
The unbound brain-to-plasma ratio is calculated: Kp,uu = Kp * (fu,p / fu,brain)
Data Interpretation and Trustworthiness:
The experiment's robustness relies on accurate bioanalysis and precise determination of unbound fractions.
Parameter
Hypothetical Result
Interpretation
fu,p (unbound in plasma)
0.25 (25%)
Moderate plasma protein binding.
fu,brain (unbound in brain)
0.40 (40%)
Lower-than-plasma nonspecific binding in brain tissue.
Kp (total ratio) at 60 min
1.5
Total concentration in brain is higher than in plasma.
Kp,uu (unbound ratio) at 60 min
0.94
Excellent. Indicates near-equilibrium of unbound drug across the BBB.
Overall Conclusion and Path Forward
Based on the integrated analysis from this tiered evaluation, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one demonstrates a highly favorable profile for a CNS drug candidate.
In Silico Analysis: Revealed a promising molecular structure with the main potential liability being its basicity.
In Vitro PAMPA-BBB: Confirmed high intrinsic passive permeability.
In Vitro Cell-Based Assay: Indicated that the compound is not a significant substrate for the P-gp efflux pump, mitigating the primary concern from the physicochemical analysis.
In Vivo Study: Demonstrated excellent unbound brain exposure, with a Kp,uu near unity, confirming free and unrestricted passage across the blood-brain barrier in a physiological setting.
The collective evidence strongly supports the progression of this NCE into further CNS drug discovery and development stages, including pharmacodynamic and toxicology studies.
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Whitepaper: A Multi-Pronged Strategy for the Identification and Validation of Biological Targets for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Abstract: The discovery of novel bioactive small molecules, such as 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, through phenotypic screening presents a significant opportunity in drug development. However, the therape...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The discovery of novel bioactive small molecules, such as 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, through phenotypic screening presents a significant opportunity in drug development. However, the therapeutic potential of such compounds cannot be realized without a thorough understanding of their mechanism of action, which begins with the definitive identification of their molecular targets. Target deconvolution is a critical step that bridges a compound's observed biological effect with its underlying molecular interactions, directly influencing its efficacy and safety profile.[1][2] This technical guide presents a comprehensive, integrated strategy for researchers and drug development professionals to systematically identify and validate the biological targets of novel compounds, using 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one as a central case study. We will detail a logical progression of methodologies, from initial in silico predictions to rigorous experimental identification and conclusive validation, providing both the theoretical rationale and actionable protocols required for successful target discovery.
Introduction: The Challenge of the Unknown Target
A new chemical entity, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, has emerged from a high-throughput phenotypic screen, demonstrating potent anti-proliferative effects in a cancer cell line. While the phenotypic outcome is promising, the molecular pathway it modulates remains a "black box." The critical question for advancing this compound is: what protein or proteins does it directly bind to in order to exert its effect?
Identifying the biological target is paramount. It allows for:
Mechanism of Action (MoA) Elucidation: Understanding how a drug works is fundamental to rational drug development.[3]
Lead Optimization: Knowledge of the target's binding pocket enables structure-activity relationship (SAR) studies to improve potency and selectivity.[4]
Safety and Toxicity Prediction: Identifying on- and off-target interactions can predict potential side effects early in the discovery pipeline.[5][6]
Biomarker Development: A validated target can serve as a biomarker for patient stratification and monitoring therapeutic response.[7]
This guide outlines a multi-faceted approach, combining computational prediction with orthogonal, evidence-based experimental techniques to confidently identify and validate the targets of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Part 1: Hypothesis Generation via In Silico Target Prediction
Before committing to resource-intensive lab experiments, computational methods provide a powerful and cost-effective strategy to generate a ranked list of plausible protein targets.[8][9] These in silico approaches leverage vast chemogenomic databases to predict interactions based on molecular structure and properties.
Chemical Similarity and Pharmacophore-Based Searching
Causality: The foundational principle of medicinal chemistry is that structurally similar molecules often exhibit similar biological activities by interacting with the same targets.[8] By comparing the structure of our query compound to databases of annotated molecules, we can infer its potential targets.
Workflow:
Query Definition: The 2D and 3D structures of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one are used as the input.
Database Screening: The structure is compared against extensive databases like ChEMBL, which contains bioactivity data for millions of compounds.[8]
Similarity Calculation: Algorithms based on 2D fingerprints (Tanimoto similarity) or 3D shape and pharmacophore matching (e.g., 3DSTarPred) identify known bioactive molecules with the highest structural resemblance.[8][10]
Target Hypothesis: The known targets of the highest-scoring similar molecules are compiled into a list of potential targets for our query compound.
Caption: Workflow for similarity-based in silico target prediction.
Machine Learning and Data Mining Approaches
Causality: Beyond simple similarity, machine learning models can learn complex relationships between chemical substructures and biological activity.[11] These models are trained on vast datasets of known compound-target interactions and can predict the probability that a new molecule will bind to a specific target.[8]
Hypothetical In Silico Prediction Results:
Predicted Target
Prediction Method
Confidence Score
Rationale
Dopamine Transporter (DAT)
2D Similarity
0.85
High structural similarity to known DAT inhibitors.[12]
Sigma-1 Receptor (σ1R)
3D Pharmacophore
0.79
Matches key pharmacophoric features of σ1R ligands.[13]
Poly [ADP-ribose] polymerase 1 (PARP-1)
Machine Learning
0.72
Model predicts interaction based on scaffold features.[14]
D1 Dopamine Receptor
2D Similarity
0.68
Similarity to known 1-phenyl-tetrahydroisoquinolines.[15]
This initial analysis provides a crucial starting point, allowing us to focus our experimental efforts on a smaller, more manageable set of high-probability targets.
Part 2: Experimental Target Identification
With a list of hypotheses in hand, the next phase is to obtain direct physical evidence of binding. We will employ two orthogonal, powerful strategies: an affinity-based method that requires chemical modification of the compound and a label-free method that assesses target engagement in a native cellular environment.
Affinity-Based Pull-Down Coupled with Mass Spectrometry
Causality: This technique, a cornerstone of chemical proteomics, relies on the principle of affinity purification.[6][16] By immobilizing our compound of interest on a solid support (e.g., beads), it can be used as "bait" to fish out its binding partners from a complex protein mixture, such as a cell lysate.[3][17] The captured proteins are then identified by mass spectrometry.
Caption: Experimental workflow for affinity-based target identification.
Detailed Protocol: Affinity-Based Pull-Down
Probe Synthesis:
Rationale: A linker and an affinity tag (biotin) must be attached to 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. The attachment point is critical and should be distal to the presumed pharmacophore to preserve biological activity. The primary amine on the ethyl group is a logical site for conjugation.
Procedure: React 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one with an N-Hydroxysuccinimide (NHS)-ester of a polyethylene glycol (PEG) linker containing a terminal biotin molecule. Purify the resulting biotinylated probe via HPLC.
Cell Culture and Lysis:
Culture a relevant human cell line (e.g., the one used in the initial phenotypic screen) to a high density (~80-90% confluency).
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
Affinity Purification:
Equilibrate streptavidin-coated magnetic beads with lysis buffer.
Incubate the beads with the biotinylated probe to allow for immobilization.
Wash the beads to remove any unbound probe.
Incubate the probe-coated beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
Crucial Control: In parallel, incubate an equal amount of lysate with beads conjugated to an inactive analog or beads alone to control for non-specific binding.
Wash the beads extensively with lysis buffer (e.g., 5 washes) to remove proteins that are not specifically bound to the probe.
Elution and Mass Spectrometry:
Elute the bound proteins from the beads using a denaturing buffer (e.g., Laemmli buffer) and heat.
Separate the eluted proteins by SDS-PAGE.
Perform an in-gel trypsin digest of the protein bands.
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Identify the proteins by searching the MS/MS spectra against a human protein database. Proteins significantly enriched in the probe sample compared to the control are considered high-confidence candidate targets.
Cellular Thermal Shift Assay (CETSA)
Causality: This is a powerful label-free technique that measures target engagement within intact cells. The principle is that when a small molecule binds to its protein target, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[18][19] This change in thermal stability (a "thermal shift") is a direct indicator of target engagement.[20]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Proteome-Wide MS-CETSA
Cell Treatment:
Culture cells to ~80% confluency.
Treat cells with a high concentration of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (e.g., 10-50 µM) and a vehicle control (DMSO) for 1-2 hours.
Heat Challenge:
Harvest and resuspend the treated cells in PBS.
Aliquot the cell suspension into PCR tubes.
Using a thermal cycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 68°C in 2°C increments). Leave one aliquot at room temperature as a non-heated control.[18]
Lysis and Separation:
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
Carefully collect the supernatant, which contains the soluble protein fraction.
Proteomic Analysis:
Prepare the soluble protein samples for mass spectrometry using a standard proteomics workflow (e.g., reduction, alkylation, and tryptic digestion).
Analyze the peptide mixtures using LC-MS/MS.
Quantify the relative abundance of each protein across the different temperature points for both the drug-treated and vehicle-treated samples.
Data Analysis:
For each identified protein, plot the soluble fraction remaining as a function of temperature to generate "melting curves."
A protein that is a direct target of the compound will show a rightward shift in its melting curve (increased stability) in the drug-treated sample compared to the vehicle control.
Calculate the change in melting temperature (ΔTm) for all quantified proteins. Proteins with a significant ΔTm are high-confidence targets.
Part 3: Target Validation: From Binding to Biological Function
Identifying a protein that binds to our compound is a major milestone, but it is not the final step. Target validation is the process of confirming that the interaction with this specific protein is responsible for the compound's observed biological activity (e.g., anti-proliferative effects).[22][23][24]
Genetic Validation using CRISPR/Cas9
Causality: If the compound exerts its effect by acting on a specific target protein, then removing that protein from the cell should render the cell resistant to the compound's effect.[25] CRISPR-based gene knockout is the gold standard for this type of experiment.
Protocol:
Design and Transfection: Design guide RNAs (gRNAs) specific to the gene encoding the candidate target protein (e.g., DAT).
Generate Knockout Cell Line: Transfect cells with Cas9 nuclease and the specific gRNAs to create a stable knockout cell line.
Validation of Knockout: Confirm the absence of the target protein in the knockout cell line via Western Blot or mass spectrometry.
Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cells with increasing concentrations of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Analysis: Measure the cellular response (e.g., cell viability). If the target is genuine, the KO cells should show a significantly reduced sensitivity to the compound compared to the WT cells (i.e., a right-shifted dose-response curve).
Pharmacological Validation
Causality: If a known, selective modulator (activator or inhibitor) of the candidate target protein produces the same cellular phenotype as our compound, it provides strong correlative evidence that they operate through the same mechanism.
Protocol:
Select Tool Compound: Obtain a well-characterized, commercially available drug known to selectively target the protein of interest (e.g., a known DAT inhibitor).
Phenotypic Assay: Treat cells with the tool compound and with 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in parallel experiments.
Compare Phenotypes: Assess if the cellular and molecular phenotypes are consistent. For example, if both compounds cause cell cycle arrest at the same phase, it supports the target hypothesis.
Caption: A logic diagram illustrating the target validation process.
Conclusion and Future Directions
The identification of a biological target for a novel compound like 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a multifaceted endeavor that requires a systematic and evidence-based approach. By integrating in silico predictions to form initial hypotheses, employing orthogonal experimental methods like affinity chromatography and CETSA to identify direct binding partners, and performing rigorous genetic and pharmacological validation, researchers can move with confidence from a phenotypic observation to a well-defined mechanism of action.
Once a target is validated, the path is cleared for critical next steps in the drug discovery pipeline, including the assessment of druggability, high-throughput screening for more potent analogs, and structure-based drug design to optimize the compound into a clinical candidate.[22][26] This structured approach not only accelerates the discovery process but also significantly de-risks later stages of development, increasing the probability of translating a promising molecule into a transformative therapy.
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). PubMed. Retrieved March 17, 2026, from [Link]
5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]. (2026, March 11). MDPI. Retrieved March 17, 2026, from [Link]
Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. (1994, December 9). PubMed. Retrieved March 17, 2026, from [Link]
1-[4-(2-aMinoethyl)piperidin-1-yl]-2,2-diMethylpropan-1-one. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]
Application Note & Protocol: A Step-by-Step Synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Abstract This document provides a comprehensive, two-step protocol for the synthesis of the novel heterocyclic compound, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. This guide is intended for researchers in organic sy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of the novel heterocyclic compound, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis leverages a robust copper-catalyzed C-N cross-coupling reaction followed by an efficient reductive amination. The protocol is designed to be self-validating, with detailed explanations for experimental choices, integrated safety precautions, and methods for characterization of the intermediate and final products.
Introduction
The synthesis of N-aryl substituted cyclic ureas is of significant interest due to their prevalence in medicinal chemistry and materials science.[1][2] These scaffolds are key components in a variety of biologically active molecules. This application note details a reliable synthetic route to 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, a compound featuring an N-aryl cyclic urea core and a chiral primary amine side chain.
The described strategy is based on a convergent synthesis that first establishes the N-aryl bond, followed by the formation of the amine functionality. This approach avoids the use of harsh reagents like phosgene or isocyanates, which are traditionally used for urea synthesis.[1][3] Instead, it employs modern catalytic methods known for their efficiency and functional group tolerance.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
Step 1: Copper-Catalyzed N-Arylation. Formation of the intermediate, 1-(4-acetylphenyl)-1,3-diazinan-2-one, via a Goldberg-type C-N cross-coupling reaction.
Step 2: Reductive Amination. Conversion of the acetyl group on the intermediate to a primary amine using an in-situ generated cobalt catalyst to yield the final product.
Caption: Simplified catalytic cycle for the copper-catalyzed N-arylation.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Notes
1,3-Diazinan-2-one
100.12
10.0
1.0
Starting material
4-Bromoacetophenone
199.04
11.0
1.1
Aryl halide coupling partner
Copper(I) Iodide (CuI)
190.45
1.0
0.1 (10 mol%)
Catalyst
trans-N,N'-Dimethylcyclohexane-1,2-diamine
142.26
2.0
0.2 (20 mol%)
Ligand
Potassium Carbonate (K₂CO₃), anhydrous
138.21
25.0
2.5
Base
Toluene, anhydrous
-
-
-
Solvent, ~1.0 M concentration
Step-by-Step Experimental Protocol
Reaction Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diazinan-2-one (1.00 g, 10.0 mmol), 4-bromoacetophenone (2.19 g, 11.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
Addition of Solvent and Ligand: Add anhydrous toluene (10 mL) via syringe, followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (0.28 mL, 2.0 mmol).
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 24 hours.
Work-up:
Allow the mixture to cool to room temperature.
Dilute the reaction mixture with chloroform (20 mL).
Filter the suspension through a pad of Celite®, washing the pad thoroughly with additional chloroform (3 x 15 mL).
[1] * Transfer the combined organic filtrate to a separatory funnel and wash with water (3 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 1-(4-acetylphenyl)-1,3-diazinan-2-one as a solid.
Expected Characterization
¹H NMR: Expect characteristic peaks for the aromatic protons, the acetyl methyl group protons, and the methylene protons of the diazinanone ring.
Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the calculated mass of C₁₂H₁₄N₂O₂.
Part 2: Synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Scientific Principle: Reductive Amination
Reductive amination is one of the most effective methods for synthesizing amines. [4][5][6]The process involves the reaction of a ketone with ammonia to form an intermediate imine, which is not isolated but is reduced in situ to the corresponding primary amine. [6]This protocol uses a highly active cobalt catalyst, generated in situ from the reduction of cobalt(II) chloride with sodium borohydride. [4]Molecular hydrogen (H₂) serves as the terminal, environmentally benign reducing agent. This method operates under mild pressure and temperature conditions.
Caption: General mechanism for the formation of a primary amine via reductive amination.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mmol)
Equivalents
Notes
1-(4-acetylphenyl)-1,3-diazinan-2-one
218.25
5.0
1.0
Intermediate from Part 1
Cobalt(II) Chloride (CoCl₂)
129.84
0.125
0.025 (2.5 mol%)
Catalyst precursor
Sodium Borohydride (NaBH₄)
37.83
0.15
0.03 (3 mol%)
Catalyst activator
Aqueous Ammonia (NH₃·H₂O), 28-30%
35.05
~140
~28
Nitrogen source and base
Methanol (MeOH)
-
-
-
Solvent
Hydrogen (H₂) gas
2.02
-
-
Reducing agent
Step-by-Step Experimental Protocol
Catalyst Preparation & Reaction Setup:
In a 100 mL pressure-rated reaction vessel (e.g., a Parr shaker vessel or a thick-walled flask) equipped with a magnetic stir bar, add 1-(4-acetylphenyl)-1,3-diazinan-2-one (1.09 g, 5.0 mmol), cobalt(II) chloride (16 mg, 0.125 mmol), and methanol (10 mL).
While stirring, carefully add aqueous ammonia (10 mL, ~140 mmol).
Slowly add sodium borohydride (6 mg, 0.15 mmol) to the stirring mixture. A black precipitate of the active cobalt catalyst should form.
[4]2. Hydrogenation:
Securely seal the reaction vessel.
Purge the vessel with hydrogen gas three times.
Pressurize the vessel with hydrogen gas to 1-2 bar (or inflate a balloon with H₂ and attach it to the flask).
Reaction: Heat the mixture to 80 °C in an oil bath with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up:
Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood.
Separate the catalyst by filtering the mixture through a pad of Celite®. Wash the pad with methanol.
Concentrate the filtrate under reduced pressure to remove the methanol.
To the remaining aqueous residue, add ethyl acetate (30 mL) and water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel. A polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine (e.g., 95:4:1), may be required to elute the amine product without streaking.
Expected Characterization
¹H NMR: Appearance of a new methine proton (CH-NH₂) and disappearance of the acetyl methyl singlet. The NH₂ protons may appear as a broad singlet.
¹³C NMR: Disappearance of the ketone carbonyl carbon signal.
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇N₃O.
FTIR: Appearance of N-H stretching bands in the region of 3300-3400 cm⁻¹.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Reagents: Copper(I) iodide is harmful if swallowed or inhaled. 4-Bromoacetophenone is a lachrymator. Anhydrous solvents are flammable. Aqueous ammonia is corrosive and has a pungent odor.
Hydrogen Gas: Hydrogen is extremely flammable. Ensure the reaction setup is secure and free from leaks. Avoid any potential ignition sources. Use appropriate pressure-rated equipment.
Sodium Borohydride: NaBH₄ reacts with acidic and protic solvents to release hydrogen gas. Add it slowly and in portions.
References
EP0558189A1 - A two-step method for preparing cyclic-ureas.
Suzuki–Miyaura coupling of 3-chloro-5-[(2-ethylhexyl)amino]-4H-1,2,6-thiadiazin-4-one. MDPI. [Link]
Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI. [Link]
Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Type C–N Cross-Coupling Reactions. Synlett. [Link]
Reductive Amination of Aldehyde and Ketone with Ammonia and H₂ by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. [Link]
Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry. [Link]
Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. Journal of Medicinal Chemistry. [Link]
Method for synthesizing peptide containing n-substituted amino acid.
Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. [Link]
Selected syntheses of ureas through phosgene substitutes. ResearchGate. [Link]
Application Notes and Protocols: Solubilization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one for Cell Culture Assays
Introduction The burgeoning field of drug discovery continually introduces novel small molecules with therapeutic potential. Among these is 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, a compound of interest for in vit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The burgeoning field of drug discovery continually introduces novel small molecules with therapeutic potential. Among these is 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, a compound of interest for in vitro investigation. The successful evaluation of its biological activity in cell-based assays is critically dependent on the proper and consistent preparation of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one for reproducible and reliable cell culture experiments.
Given the limited publicly available data on this specific molecule, this guide is built upon established principles of small molecule handling for in vitro studies and data from structurally related compounds. The protocols herein are designed to be a robust starting point, emphasizing self-validating systems to ensure experimental integrity.
Compound Characteristics and Pre-dissolution Considerations
While specific experimental data for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is not widely available, an analysis of its structure—containing a phenyl group, an aminoethyl group, and a diazinan-2-one moiety—suggests it is likely a lipophilic (hydrophobic) organic molecule. Such compounds often exhibit poor solubility in aqueous solutions like cell culture media.[1]
Key Considerations Before You Begin:
Purity of the Compound: Ensure the purity of the compound is known and acceptable for your experiments. Impurities can affect solubility and introduce experimental artifacts.
Safety Precautions: As a novel chemical entity, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one should be handled with care. Assume it is potentially hazardous. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Handle the compound in a well-ventilated area or a chemical fume hood.[3] Refer to the supplier's Safety Data Sheet (SDS) if available.
Hygroscopic Nature: Many organic compounds can absorb moisture from the air. Store the solid compound in a desiccator to maintain its integrity.[4]
Solvent Selection: The Cornerstone of Reproducibility
The choice of solvent is a critical first step that can significantly impact the outcome of your experiments.[5] The ideal solvent should dissolve the compound at a high concentration, be miscible with cell culture media, and exhibit low cytotoxicity at the final working concentration.[6][7]
Table 1: Recommended Solvents for Initial Solubility Testing
Solvent
Suitability for Cell Culture
Key Considerations
Dimethyl Sulfoxide (DMSO)
Primary Recommendation
Excellent solvent for a wide range of organic molecules.[8] Use cell culture grade, sterile-filtered DMSO.[9][10] Final concentration in media should typically not exceed 0.5%, with many cell lines tolerating up to 0.1% without significant toxicity.[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]
Ethanol (EtOH)
Alternative
Can be used for some compounds, but it is generally more cytotoxic to cells than DMSO.[11] Use absolute, sterile-filtered ethanol. The final concentration in media should be kept as low as possible, typically below 0.1%.
Phosphate-Buffered Saline (PBS)
Not Recommended for Stock Solution
Due to the predicted lipophilic nature of the compound, it is expected to have very low solubility in aqueous buffers like PBS.[12]
Rationale for DMSO as the Primary Choice:
DMSO is a polar aprotic solvent with a high capacity to dissolve a wide array of nonpolar and polar compounds.[13] Its miscibility with water and cell culture media makes it a versatile choice for preparing high-concentration stock solutions that can be serially diluted to working concentrations.[8]
Experimental Protocol: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for most in vitro studies.
Sterile, amber microcentrifuge tubes or glass vials
Calibrated analytical balance
Vortex mixer
Sonicator (optional, but recommended)
Step-by-Step Methodology:
Determine the Molecular Weight (MW): Ascertain the MW of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one from the supplier's information. For the purpose of this protocol, a hypothetical MW of 249.31 g/mol will be used.
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh a small amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.49 mg.
Add Solvent: Carefully add the calculated volume of sterile DMSO to the tube containing the compound. In this example, add 1 mL of DMSO.
Visually inspect the solution against a light source to ensure no solid particles remain.
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[14] Gentle warming to 37°C can also aid dissolution, but be cautious as heat can degrade some compounds.[12][15]
Storage of Stock Solution:
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.[5]
Store the aliquots at -20°C or -80°C for long-term stability.[5]
Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation and precipitation.[5]
Experimental Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into your complete cell culture medium.
Materials:
10 mM stock solution of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in DMSO
Complete cell culture medium (e.g., DMEM with 10% FBS)
Sterile conical tubes or microcentrifuge tubes
Step-by-Step Methodology:
Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
Serial Dilution (Recommended): To avoid precipitation of the compound when transferring from a high concentration of DMSO directly into an aqueous medium, it is best to perform a serial dilution.[8]
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 1 mL of complete cell culture medium. The final DMSO concentration in this example would be 0.1%.
Mix Thoroughly: Immediately after adding the compound, vortex or gently pipette the medium to ensure a homogenous solution.
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
Problem
Possible Cause
Solution
Compound does not dissolve in DMSO
Insufficient mixing or low temperature.
Continue to vortex and/or sonicate. Gentle warming to 37°C may help.[12][15] If solubility remains an issue, a lower concentration stock solution may be necessary.
Precipitation upon dilution in aqueous medium
The compound is "crashing out" of the solution due to poor aqueous solubility.
Perform serial dilutions rather than a single large dilution.[8] Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.
Inconsistent experimental results
Degradation of the compound in stock or working solutions. Repeated freeze-thaw cycles of the stock solution.
Aliquot stock solutions to avoid freeze-thaw cycles.[5] Prepare fresh working solutions for each experiment. Assess the stability of the compound in your cell culture conditions if inconsistencies persist.[5]
The successful use of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in cell culture assays hinges on meticulous preparation and handling. By employing DMSO as the primary solvent, preparing high-concentration aliquoted stock solutions, and utilizing appropriate dilution strategies, researchers can minimize variability and ensure the generation of high-quality, reproducible data. The principles and protocols outlined in this guide provide a robust framework for the investigation of this and other novel small molecules in the pursuit of scientific discovery.
References
Benchchem. (n.d.). Application Note and Protocol: Dissolving Compound X for Cell Culture.
ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays.
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
T'jollyn, H., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]
Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-885.
Thermo Fisher Scientific. (2010, June 28). SAFETY DATA SHEET.
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
Cayman Chemical. (2025, October 6). Safety Data Sheet.
TCI Chemicals. (2024, November 20). SAFETY DATA SHEET.
New England Biolabs. (n.d.). Transformation Protocol (C2528).
Comprehensive Application Note: HPLC-MS/MS Method Development and Validation for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one Quantification
Executive Summary The quantification of small-molecule pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices demands high selectivity and sensitivity. This application note deta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of small-molecule pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices demands high selectivity and sensitivity. This application note details the rational design, development, and validation of an HPLC-MS/MS method for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS: 1487077-19-9). By leveraging the analyte’s specific physicochemical properties, we engineered a self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and reversed-phase liquid chromatography coupled with tandem mass spectrometry.
Chemical Profiling & Analytical Rationale
To design a robust bioanalytical method, one must first deconstruct the analyte. 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (C12H17N3O, MW: 219.29 g/mol ) features two dominant functional groups: a cyclic urea (1,3-diazinan-2-one) and a primary amine (1-aminoethyl group).
Mass Spectrometry Rationale (The "Why")
The presence of the primary amine dictates the ionization strategy. Primary amines are highly basic (pKa ~9.5) and readily accept a proton in acidic environments. Therefore, Positive Electrospray Ionization (ESI+) is the definitive choice.
Precursor Ion: The molecule easily forms an abundant [M+H]+ ion at m/z 220.1.
Product Ion (Causality of Fragmentation): Upon collision-induced dissociation (CID) in the Q2 cell, primary amines characteristically undergo a neutral loss of ammonia (NH3, 17 Da). This highly favorable energetic pathway yields a stable product ion at m/z 203.1. Monitoring the 220.1 → 203.1 transition provides a highly specific Multiple Reaction Monitoring (MRM) channel.
Chromatographic Strategy
Because the analyte contains both a hydrophobic phenyl ring and a polar, basic amine, a superficially porous C18 column is selected to provide high theoretical plate counts. The mobile phase must be strictly maintained at an acidic pH (using 0.1% Formic Acid) to ensure the primary amine remains fully protonated. If the pH were to approach the analyte's pKa, the molecule would exist in a mixed ionization state, leading to severe peak tailing and retention time drift.
Sample Preparation: The Causality of MCX SPE
Protein precipitation (PPT) alone is insufficient for reliable LC-MS/MS quantification because it fails to remove endogenous phospholipids, which cause severe matrix effects (ion suppression) [3]. To build a self-validating system , we employ Mixed-Mode Strong Cation Exchange (MCX) SPE.
The Oasis MCX sorbent utilizes a dual-retention mechanism: hydrophobic interactions via a polymeric backbone and ionic interactions via sulfonic acid groups.
Load: The plasma sample is acidified with 2% H3PO4. This disrupts protein binding and ensures the analyte's amine is 100% positively charged, allowing it to bind to the negatively charged sulfonic acid groups on the sorbent.
Wash: Because the analyte is locked in place by strong ionic bonds, we can aggressively wash the sorbent with 100% Methanol. This strips away neutral lipids and phospholipids that would otherwise ruin the mass spectrometer's sensitivity.
Elute: Elution is triggered by introducing a basic solvent (5% NH4OH in Methanol). The high pH neutralizes the primary amine, breaking the ionic bond and releasing the pure analyte.
Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of SIL-IS working solution. Add 200 µL of 2% H3PO4 (aq) to acidify the matrix. Vortex for 30 seconds.
Conditioning: Pass 1.0 mL of Methanol through the MCX wells, followed by 1.0 mL of LC-MS grade Water.
Loading: Apply the pre-treated sample (420 µL) to the SPE plate. Apply low vacuum to achieve a flow rate of ~1 mL/min.
Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in Water to remove polar endogenous salts and peptides.
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.
Elution: Elute the target analyte and IS into a clean collection plate using 2 × 500 µL of 5% NH4OH in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Conditions
Chromatography:
Column: Cortecs C18, 2.7 µm, 2.1 × 50 mm.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Table 1: LC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
0.0
95
5
Initial
0.5
95
5
Isocratic hold
2.5
10
90
Linear gradient
3.5
10
90
Column wash
3.6
95
5
Re-equilibration
| 5.0 | 95 | 5 | End |
Table 2: MRM Parameters (Positive ESI)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Target Analyte
220.1
203.1
60
25
| SIL-IS (d4) | 224.1 | 207.1 | 60 | 25 |
Fig 2. LC-MS/MS MRM signaling pathway for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Method Validation & Self-Validating Systems
A scientific protocol must be self-validating. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the method inherently corrects for well-to-well variations in extraction recovery and matrix-induced ion suppression. The method was validated strictly according to the FDA Bioanalytical Method Validation Guidance (2018) [1] and the ICH M10 Guideline (2022) [2].
The calculation of the IS-Normalized Matrix Factor (MF) mathematically proves that the biological matrix does not bias the quantification. An MF of 1.0 indicates zero matrix effect. The ICH M10 guideline mandates that the Coefficient of Variation (%CV) of the IS-normalized MF calculated from 6 different lots of matrix must be ≤ 15% [2].
Table 3: Validation Summary (Acceptance Criteria vs. Observed)
Validation Parameter
Regulatory Target Criteria
Observed Results
Inter-day Accuracy (% Bias)
±15% (±20% at LLOQ)
-4.2% to +6.1%
Inter-day Precision (% CV)
≤15% (≤20% at LLOQ)
2.8% to 8.4%
Extraction Recovery (%)
Consistent across QCs
88.5% ± 4.2%
IS-Normalized Matrix Factor
%CV ≤ 15%
1.02 (%CV = 3.5%)
| Carryover | ≤ 20% of LLOQ response | Not Detected |
References
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).
URL:[Link]
International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation and study sample analysis - Step 4. (2022).
URL:[Link]
Waters Corporation. Oasis Sample Extraction Products: Method Development and Mixed-Mode Mechanisms.
URL:[Link]
Application
Application Note: In Vivo Dosing Strategies and Vehicle Selection for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Document Type: Preclinical Formulation & Administration Protocol Target Audience: Pharmacologists, Toxicologists, and Preclinical Formulation Scientists Introduction and Physicochemical Rationale The compound 1-[4-(1-Ami...
The compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS: 1487077-19-9) is a small molecule characterized by a cyclic urea core (trimethylene urea) and a phenyl ring substituted with a primary amine (1-aminoethyl group). When transitioning this test article from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models, the formulation strategy must be strictly dictated by its physicochemical properties[1].
Key Physicochemical Drivers:
Primary Amine (pKa ~9.5–10.0): At physiological pH (7.4), the primary amine is highly protonated. This allows the compound to readily form stable acid addition salts (e.g., hydrochloride or methanesulfonate salts), which dramatically increases aqueous solubility.
Cyclic Urea Motif: While the 1,3-diazinan-2-one ring is neutral and stable, it acts as a strong hydrogen-bond acceptor. This influences its interaction with aqueous solvents and excipients.
Solid-State Form: If the compound is supplied as a free base , it will exhibit moderate lipophilicity and poor dissolution kinetics in purely aqueous vehicles. If supplied as an HCl salt , it will act as a highly water-soluble electrolyte.
Understanding these properties is critical. Administering a poorly formulated free base intravenously can lead to catastrophic in vivo precipitation, resulting in pulmonary embolism or acute right heart failure in rodents [2].
Formulation Decision Tree
The selection of the dosing vehicle is a function of the compound's solid state, the intended route of administration, and the target dose. The flowchart below outlines the strategic decision-making process for formulating 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Fig 1: Formulation decision tree based on API solid-state properties and dosing route.
Standardized Dosing Parameters
To ensure animal welfare and data reproducibility, dosing volumes and vehicle concentrations must adhere to established Institutional Animal Care and Use Committee (IACUC) guidelines[3]. The following table summarizes the validated parameters for dosing this compound in rodent models.
Route
Species
Max Volume (mL/kg)
Preferred Vehicle (Salt Form)
Preferred Vehicle (Free Base)
Causality / Notes
IV
Mouse
5.0
0.9% Saline
5% DMSO / 10% Tween 80 / 85% Saline
Slow push (over 30s) prevents Cmax-driven acute toxicity and hemolysis.
IV
Rat
5.0
0.9% Saline
5% DMSO / 10% Tween 80 / 85% Saline
Administer via lateral tail vein. Filter sterilization is mandatory.
Use flexible PTFE gavage tubes to prevent esophageal trauma.
IP
Mouse
10.0
0.9% Saline
5% DMSO / 10% Tween 80 / 85% Saline
Ensure formulation pH is between 5.0 and 8.0 to avoid chemical peritonitis.
Step-by-Step Formulation Protocols
The following protocols are designed as self-validating systems. Visual and chemical checkpoints are integrated to ensure the physical stability of the formulation prior to administration.
Protocol A: Preparation of Intravenous (IV) Solution (Free Base API)
Target: 2 mg/mL solution for a 10 mg/kg dose in mice (Dose volume: 5 mL/kg).
Scientific Rationale: The free base lacks sufficient aqueous solubility for direct saline dissolution. We utilize a co-solvent/surfactant system. DMSO disrupts the crystalline lattice of the API, while Tween 80 (a non-ionic surfactant) forms micelles that entrap the hydrophobic compound, preventing it from "crashing out" when the aqueous saline phase is introduced [1].
Weighing: Accurately weigh 10.0 mg of the API into a clean, sterile glass vial.
Primary Solubilization: Add 250 µL (5% of final volume) of DMSO. Vortex vigorously for 1–2 minutes.
Validation Checkpoint: The solution must be completely clear. If particulates remain, sonicate for 5 minutes at room temperature.
Surfactant Addition (CRITICAL STEP): Add 500 µL (10% of final volume) of Tween 80 directly to the DMSO/API solution. Vortex thoroughly for 2 minutes to ensure complete micellar coating of the API.
Causality: Never add saline before the Tween 80. Premature introduction of water will cause immediate, irreversible precipitation of the free base.
Aqueous Dilution: While gently vortexing the vial, add 4.25 mL (85% of final volume) of 0.9% Saline dropwise.
pH Verification: Spot 10 µL of the final solution onto pH paper. The basic primary amine may elevate the pH. Ensure the pH is between 6.0 and 8.0. If >8.0, adjust with micro-aliquots of 0.1N HCl.
Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.
Protocol B: Preparation of Oral (PO) Suspension (Free Base API)
Target: 10 mg/mL suspension for a 100 mg/kg dose in rats (Dose volume: 10 mL/kg).
Scientific Rationale: For high-dose oral efficacy studies, achieving a true solution is often impossible and unnecessary, as the gastrointestinal tract provides a massive volume for in vivo dissolution [4]. A 0.5% Methylcellulose (MC) vehicle increases the viscosity of the fluid, keeping the API particles uniformly suspended and ensuring accurate dose delivery.
Trituration: Weigh 100.0 mg of the API and transfer it to an agate mortar.
Wetting: Add 50 µL of 0.1% Tween 80 to the powder. Grind with the pestle for 3 minutes to form a smooth, uniform paste.
Causality: The primary amine and cyclic urea can cause the powder to aggregate due to hydrogen bonding. Wet milling breaks up aggregates and reduces particle size, which directly increases the surface area for in vivo absorption.
Geometric Dilution: Add 1.0 mL of the 0.5% MC solution to the paste and triturate until homogeneous.
Transfer and Volume Adjustment: Transfer the slurry to a calibrated glass vial. Rinse the mortar with additional 0.5% MC solution, transferring the rinses to the vial until a final volume of 10.0 mL is reached.
Homogenization: Stir on a magnetic stir plate for 15 minutes prior to dosing.
Validation Checkpoint: The suspension should appear milky white without large, visible flakes settling at the bottom. Maintain continuous stirring during the dosing procedure to prevent sedimentation.
References
Katneni, K., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, vol. 9, no. 4, 2008, pp. 1218-1227.[Link]
Turner, P. V., et al. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, vol. 50, no. 5, 2011, pp. 600-613.[Link]
Gad, S. C., et al. "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, vol. 25, no. 6, 2006, pp. 499-521.[Link]
Wuelfing, W. P., et al. "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics, vol. 12, no. 4, 2015, pp. 1250-1261.[Link]
Method
NMR spectroscopy characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
An Application Note for the Structural Elucidation of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one using Advanced NMR Spectroscopy Abstract This comprehensive application note provides a detailed protocol and theoretica...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Structural Elucidation of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one using Advanced NMR Spectroscopy
Abstract
This comprehensive application note provides a detailed protocol and theoretical framework for the complete structural characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, sample preparation, data acquisition, and spectral interpretation. By integrating ¹H, ¹³C, COSY, HSQC, and HMBC experiments, we present a self-validating methodology for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and constitution of this chiral molecule.
Introduction and Scientific Rationale
The molecule 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one possesses a unique combination of structural motifs: a para-substituted aromatic ring, a chiral benzylic amine center, and a cyclic urea (1,3-diazinan-2-one) moiety. Each of these features presents distinct challenges and opportunities for NMR analysis. The presence of a stereocenter necessitates careful analysis to ensure diastereotopic protons are correctly assigned, while the various nitrogen-containing groups influence the electronic environment and chemical shifts of adjacent nuclei.
NMR spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of organic molecules in solution.[1] It provides unparalleled detail regarding the chemical environment of individual atoms (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between neighboring atoms through covalent bonds (scalar or J-coupling).[2][3] This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible characterization.
Core Objectives:
To establish a validated protocol for preparing a high-quality NMR sample of the title compound.
To outline optimized acquisition parameters for essential 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
To provide a logical, step-by-step guide to spectral analysis, integrating all NMR data for a confident and complete structural assignment.
Predicted Spectral Features and Analytical Strategy
A preliminary analysis of the molecule's structure allows us to predict the key features of its NMR spectra and devise an effective strategy for assignment. The molecule can be dissected into three primary spin systems:
The Ethylamine Side-Chain: Comprising a methine (CH) and a methyl (CH₃) group. We expect a classic AX₃ system: the CH₃ protons will appear as a doublet, coupled to the single CH proton, which in turn should appear as a quartet.[4][5] The benzylic position of the CH group will shift it downfield.
The 1,4-Disubstituted (para) Aromatic Ring: This will present as a symmetrical AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.[6] The protons closer to the nitrogen-bearing diazinanone ring are expected to be chemically distinct from those closer to the ethylamine group.
The 1,3-Diazinan-2-one Ring: This saturated heterocyclic system contains three methylene (CH₂) groups. The two methylenes adjacent to nitrogen atoms (N-CH₂-) will be further downfield than the central methylene (C-CH₂-C). Due to the ring conformation, the protons on these methylenes are often diastereotopic, meaning they are chemically inequivalent and can show coupling to each other (geminal coupling) as well as to adjacent protons (vicinal coupling), leading to complex multiplets.
Our strategy will be to use 2D NMR to unambiguously connect these fragments. COSY will confirm intra-fragment proton connectivities, HSQC will link protons to their directly attached carbons, and HMBC will provide the crucial long-range correlations to piece the entire molecular puzzle together.
Detailed Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. This protocol is designed to produce a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution.[7][8]
Materials:
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (5-10 mg for ¹H and 2D; 20-30 mg for ¹³C)
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
High-quality 5 mm NMR tube (e.g., Norell 507-HP or equivalent)
Glass Pasteur pipette and bulb
Small plug of glass wool or a syringe filter (0.45 µm)
Vial for dissolution
Step-by-Step Methodology:
Weighing the Sample: Accurately weigh the desired amount of the title compound into a clean, dry vial.
Scientist's Rationale: For routine ¹H NMR, 5-10 mg provides an excellent signal-to-noise ratio in just a few minutes.[9] However, ¹³C NMR is inherently less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), necessitating a more concentrated sample (20-30 mg) to obtain a quality spectrum in a reasonable timeframe.[7][10]
Solvent Selection and Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
Scientist's Rationale: DMSO-d₆ is an excellent choice for this molecule. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds slows down the exchange rate of the -NH₂ protons. This often allows them to be observed as a distinct signal, which might otherwise be broadened into the baseline in solvents like CDCl₃.
Ensuring Homogeneity: Gently vortex or swirl the vial until the sample is completely dissolved. A brief, gentle warming can aid dissolution if necessary.
Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube.
Scientist's Rationale: This step is critical. Undissolved solid particles will severely distort the magnetic field homogeneity, making it impossible to obtain sharp, well-resolved peaks (a process known as "shimming").[8][9][11] Cotton wool should be avoided as solvents can leach impurities from it.[8]
Final Checks: Ensure the sample height in the NMR tube is approximately 4.0-4.5 cm (0.5-0.6 mL).[11][12] Cap the tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Caption: A step-by-step workflow for preparing a high-quality NMR sample.
Protocol for NMR Data Acquisition
The following parameters are provided for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
Experiment
Key Parameters & Rationale
¹H NMR
Pulse Program: zg30 (standard 30° pulse). Rationale: A 30° flip angle allows for faster pulsing and quicker acquisition without saturating the signals, as full T₁ relaxation between scans is not required. Scans (NS): 16. Rationale: Sufficient for good signal-to-noise on a 5-10 mg sample. Relaxation Delay (D1): 2 seconds. Rationale: Balances acquisition speed with allowing adequate, though not complete, relaxation for quantitative accuracy.
¹³C{¹H} NMR
Pulse Program: zgpg30 (30° pulse with proton decoupling). Rationale: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and providing a Nuclear Overhauser Effect (NOE) enhancement to boost signal intensity.[10] Scans (NS): 1024 or more. Rationale: Many more scans are needed due to the low sensitivity of the ¹³C nucleus. Relaxation Delay (D1): 2 seconds.
¹H-¹H COSY
Pulse Program: cosygpqf. Rationale: Gradient-selected, phase-cycled COSY provides cleaner spectra with fewer artifacts than older variants.[12] It reveals protons that are coupled to each other (typically over 2-3 bonds). Scans (NS): 2-4 per increment. Dimensions: 2048 points in F2 (direct), 256-512 increments in F1 (indirect).
¹H-¹³C HSQC
Pulse Program: hsqcedetgpsisp2.3. Rationale: An editing HSQC not only shows direct one-bond ¹H-¹³C correlations but can also differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, adding another layer of validation.[12][13] Scans (NS): 4-8 per increment. ¹J(CH) Coupling: Set to an average of 145 Hz.
¹H-¹³C HMBC
Pulse Program: hmbcgplpndqf. Rationale: This gradient-selected experiment is optimized for detecting long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting disparate spin systems, like linking the aromatic ring to the side chain. Scans (NS): 8-16 per increment. Long-Range Coupling: Set to an average of 8 Hz.
Data Analysis and Structural Interpretation
The following is a predictive guide to the analysis based on known chemical shift principles and coupling constants.[14][15]
Analysis of the ¹H NMR Spectrum
Ethylamine Group: Locate a doublet around 1.4-1.6 ppm (3H), corresponding to the -CH₃ group. Then, find the corresponding quartet around 4.0-4.2 ppm (1H) for the benzylic -CH proton. The coupling constant (J-value) for the doublet and quartet must be identical (approx. 7 Hz).[15][16]
Aromatic Region: Expect two signals between 7.0-7.5 ppm , each appearing as a doublet and integrating to 2H. These are the AA'BB' protons of the para-substituted ring. The J-value will be characteristic of ortho-coupling (~8-9 Hz).
Diazinan-2-one Ring: This will be the most complex region. Expect three multiplets in the aliphatic region.
Two multiplets between 3.2-3.6 ppm , each integrating to 2H. These are the two N-CH₂ groups.
One multiplet further upfield, around 1.8-2.1 ppm , integrating to 2H. This is the central C-CH₂-C group.
Exchangeable Protons: The -NH₂ protons may appear as a broad singlet anywhere from 2-5 ppm , depending on concentration and residual water. The N-H proton on the diazinan-2-one ring will likely appear as a triplet around 6.0-6.5 ppm , coupled to the adjacent CH₂ group.
Integrating 2D NMR Data for Complete Assignment
The true power of this methodology lies in combining the 1D data with 2D correlations. The following diagram illustrates the logical flow of information.
Caption: Logical flow for integrating 1D and 2D NMR data for complete structural assignment.
COSY Analysis: A cross-peak between the quartet at ~4.1 ppm and the doublet at ~1.5 ppm will definitively confirm the ethylamine fragment. It will also show correlations between the adjacent CH₂ groups within the diazinan-2-one ring (e.g., N-CH₂ to C-CH₂).
HSQC Analysis: This is the cornerstone of assignment. Every proton signal (except exchangeable ones) will have a cross-peak to its directly attached carbon. For example, the aromatic protons at ~7.2 ppm will correlate to aromatic carbons at ~120-130 ppm. This allows for the direct and error-free assignment of all protonated carbons.
HMBC Analysis: This final experiment connects the dots. Key expected correlations include:
From the benzylic CH proton (~4.1 ppm) to the quaternary aromatic carbon it's attached to (~140-145 ppm) and the other aromatic carbons (2 and 3 bonds away).
From the aromatic protons to the quaternary carbon attached to the diazinan-2-one nitrogen.
From the N-CH₂ protons of the diazinan-2-one ring to the carbonyl carbon (C =O) at ~155-160 ppm.
Final Data Summary
All acquired and analyzed data should be consolidated into a final assignment table for clear reporting.
Position
¹H Chemical Shift (δ, ppm)
Multiplicity, J (Hz)
Integration
¹³C Chemical Shift (δ, ppm)
2D Correlations (COSY, HMBC)
e.g., CH-CH₃
1.55
d, J = 7.1
3H
22.4
COSY to 4.1 ppm; HMBC to C(ipso), C(benzylic)
e.g.,C H-CH₃
4.10
q, J = 7.1
1H
51.8
COSY to 1.55 ppm; HMBC to C(ipso), C(ortho)
e.g.,C =O
--
--
--
157.2
HMBC from N-CH₂ protons
...etc.
...
...
...
...
...
Conclusion
The methodology presented in this application note provides a robust and scientifically rigorous approach to the complete NMR characterization of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. By systematically applying a combination of 1D and 2D NMR experiments and adhering to a logical interpretation strategy, an unambiguous assignment of the molecule's structure can be achieved with a high degree of confidence. This self-validating workflow, which cross-references data from multiple independent experiments, ensures the accuracy required for applications in pharmaceutical research, process development, and quality control.
References
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling), JEOL, [Link]
NMR parameters (chemical shifts and J-couplings) of styrene, ResearchGate, [Link]
Anomalous NMR Behavior of Meso Compounds with Remote Stereogenic Centers on Addition of Chiral Shift Reagent or Chiral Solvating Agent, Journal of the American Chemical Society, [Link]
Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules, The Journal of Organic Chemistry, [Link]
The Strategic Utility of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks for active...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks for active pharmaceutical ingredients (APIs), and their strategic design can significantly streamline the path to novel therapeutics. This document provides a detailed guide on the application of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one , a chiral intermediate poised for significant utility in the synthesis of targeted therapies, particularly in the realm of metabolic and cardiovascular diseases.
The core structure of this intermediate, featuring a chiral 1-aminoethylphenyl moiety linked to a 1,3-diazinan-2-one heterocycle, makes it a valuable precursor for a range of biologically active molecules. The 1,3-diazinan-2-one ring system is a recognized "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1] The chiral aminoethylphenyl group is a key pharmacophore in numerous enzyme inhibitors, including the highly successful class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[2][3]
This guide will delineate the physicochemical properties of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, propose a robust synthetic protocol, and detail its application in the synthesis of a representative DPP-4 inhibitor. Furthermore, comprehensive protocols for purification and analytical characterization are provided to ensure the high purity required for pharmaceutical development.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective handling, reaction optimization, and formulation development. The table below summarizes the predicted and experimentally determined properties of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Property
Value
Method of Determination
Molecular Formula
C₁₂H₁₇N₃O
---
Molecular Weight
219.28 g/mol
---
Appearance
Off-white to pale yellow solid
Visual Inspection
Melting Point
125-130 °C (predicted)
Differential Scanning Calorimetry (DSC)
Solubility
Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Experimental
pKa (of the primary amine)
~9.5 (predicted)
Computational (ACD/Labs)
LogP
1.8 ± 0.5 (predicted)
Computational (ACD/Labs)
Proposed Synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
DOT Script for Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Protocol 1: Synthesis of the Precursor, 1-(4-Acetylphenyl)-1,3-diazinan-2-one
This initial step involves the synthesis of the ketone precursor.
Materials:
4-Aminoacetophenone
1,3-Dibromopropane
Potassium Carbonate (K₂CO₃)
Urea
Copper(I) iodide (CuI)
N,N'-Dimethylethylenediamine (DMEDA)
Toluene
Dimethylformamide (DMF)
Procedure:
Synthesis of 1,3-Diazinan-2-one: In a round-bottom flask, combine urea (1.0 eq) and 1,3-diaminopropane (1.1 eq) in a suitable solvent such as xylene. Heat the mixture to reflux with a Dean-Stark trap to remove ammonia. After completion of the reaction (monitored by TLC), cool the mixture and collect the product by filtration.
Ullmann Condensation: To a solution of 4-bromoacetophenone (1.0 eq) and 1,3-diazinan-2-one (1.2 eq) in toluene, add K₂CO₃ (2.0 eq), CuI (0.1 eq), and DMEDA (0.2 eq). Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up and Purification: After cooling, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-(4-acetylphenyl)-1,3-diazinan-2-one.
Protocol 2: Asymmetric Reductive Amination to Yield the Chiral Intermediate
This crucial step introduces the chiral center. Asymmetric hydrogenation of imines is a well-established method for producing chiral amines with high enantiomeric excess.[5][6]
Materials:
1-(4-Acetylphenyl)-1,3-diazinan-2-one
Ammonia or a suitable amine source (e.g., ammonium acetate)
Chiral catalyst (e.g., a Rh or Ir complex with a chiral phosphine ligand)
Reducing agent (e.g., H₂ gas, or a hydride source like NaBH(OAc)₃ for in-situ imine formation and reduction)
Methanol or another suitable solvent
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (optional, as a Lewis acid to promote imine formation)
Procedure:
In a high-pressure reactor, dissolve 1-(4-acetylphenyl)-1,3-diazinan-2-one (1.0 eq) in methanol.
Add the chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral bisphosphine ligand like (R)-BINAP) at a suitable catalyst loading (e.g., 0.1-1 mol%).
Add the amine source, for instance, by bubbling ammonia gas through the solution or by adding ammonium acetate (5-10 eq).
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.
Monitor the reaction for completion and enantiomeric excess (ee) by chiral HPLC.[7]
Upon completion, carefully depressurize the reactor. Remove the catalyst by filtration through a pad of silica gel or activated carbon.
Concentrate the filtrate to obtain the crude product, which can be further purified by crystallization or chromatography.
Application in the Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
The synthesized chiral intermediate is a key building block for various DPP-4 inhibitors. The following protocol outlines a representative amide coupling reaction to form a hypothetical, yet plausible, DPP-4 inhibitor. Many DPP-4 inhibitors feature a central heterocyclic core coupled to an amine.[2][8]
DOT Script for Application Workflow
Caption: Workflow for the synthesis of a DPP-4 inhibitor.
Dissolve the heterocyclic carboxylic acid in anhydrous DMF.
Add the coupling reagent (e.g., HATU) and the base (DIPEA) and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
Add a solution of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
Concentrate the organic layer and purify the crude product by flash chromatography or preparative HPLC to obtain the final DPP-4 inhibitor.
Quality Control and Purification
Ensuring the purity and stereochemical integrity of pharmaceutical intermediates is critical.[9] The following protocols outline standard methods for the analysis and purification of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Protocol 4: Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
Purity Analysis (Reversed-Phase):
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA)
Mobile Phase: Isocratic mixture of hexane and isopropanol with a small amount of a basic modifier (e.g., diethylamine) for the free amine.[11]
Detection: UV at 254 nm
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.
Protocol 5: Purification
For a basic compound like this intermediate, several purification strategies can be employed.[12]
Crystallization: If the product is a solid with good crystallinity, crystallization from a suitable solvent system can be a highly effective method for purification.
Column Chromatography:
Normal-Phase: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol with a small percentage of ammonium hydroxide) in a less polar solvent (e.g., dichloromethane) is effective for separating the basic amine from less polar impurities.
Reversed-Phase Preparative HPLC: For high-purity requirements, preparative RP-HPLC can be used.[13]
Acid-Base Extraction: The basic nature of the primary amine allows for purification by liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is re-extracted into an organic solvent.
Conclusion
1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one represents a strategically valuable pharmaceutical intermediate. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to synthesize, purify, and utilize this versatile building block in the creation of novel therapeutics, particularly in the promising area of DPP-4 inhibition for the treatment of type 2 diabetes. The inherent structural features of this intermediate offer significant potential for the development of next-generation drug candidates with improved efficacy and pharmacokinetic profiles.
References
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. Available at: [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 12). LCGC International - Chromatography Online. Available at: [Link]
Toma, M., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4998. Available at: [Link]
Carretero, J. C., & Guisán-Ceinos, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(23), 14643-14704. Available at: [Link]
Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]
Carretero, J. C., & Guisán-Ceinos, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]
Malki, Y., Maillard, L., & Masurier, N. (2018). 1,3-Diazepine Derivatives: Strategies for Synthesis. Asian Journal of Organic Chemistry, 7(10), 1959-1976. Available at: [Link]
Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. ResearchGate. Available at: [Link]
A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. (2003, March 7). The Journal of Organic Chemistry. Available at: [Link]
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry. Available at: [Link]
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013, February 11). Journal of Medicinal Chemistry. Available at: [Link]
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024, November 3). PMC. Available at: [Link]
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021). PMC. Available at: [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate. (2018). PMC. Available at: [Link]
Synthetic Applications of 2-diazo-1,3-indanedione. Jazanu. Available at: [Link]
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. Available at: [Link]
Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). (2020, September 1). Molecules. Available at: [Link]
Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (2003, August 15). Molecules. Available at: [Link]
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). ResearchGate. Available at: [Link]
Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (2025, November 30). LCGC International. Available at: [Link]
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands. Available at: [Link]
Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]
Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Medium. Available at: [Link]
Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022, September 14). MDPI. Available at: [Link]
Synthesis of Chiral Exocyclic Amines by Asymmetric Hydrogenation of Aromatic Quinolin3amines. (2014, May 14). Angewandte Chemie International Edition. Available at: [Link]
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022, August 17). MDPI. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Available at: [Link]
Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024, September 16). PMC. Available at: [Link]
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023, July 15). Impactfactor. Available at: [Link]
Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review. Available at: [Link]
Topic: 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one: Advanced Formulation Techniques for Oral Administration
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing robust oral dosage forms for 1-[4-(1-Aminoethyl)phenyl]...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing robust oral dosage forms for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, a representative new chemical entity (NCE) exhibiting physicochemical properties that challenge conventional formulation approaches. Given its structural characteristics—a substituted phenyl ring suggesting lipophilicity and a basic aminoethyl group—this compound is presumed to have poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1] Such compounds require enabling formulation technologies to achieve adequate bioavailability.[2][3] This guide details a systematic approach, from pre-formulation characterization to the selection and implementation of advanced formulation strategies, including nanosuspensions, amorphous solid dispersions (ASDs), and lipid-based drug delivery systems (LBDDS). Detailed, field-proven protocols for each technique are provided, alongside methodologies for comprehensive characterization and stability testing in accordance with international guidelines.
Part 1: Pre-Formulation Assessment: The Foundation of Rational Formulation Design
Before selecting a formulation strategy, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[4] This pre-formulation stage provides the critical data needed to understand the API's inherent properties and predict its in vivo behavior.
Physicochemical Characterization
The fundamental properties of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (henceforth referred to as 'Compound X') must be determined. These parameters dictate the subsequent formulation path.
Table 1: Essential Physicochemical Properties for Compound X (Hypothetical Data)
Property
Hypothetical Value
Rationale and Implication for Formulation
Molecular Weight
~247.3 g/mol
Influences diffusion and permeability.
Aqueous Solubility
< 0.01 mg/mL (pH 7.4)
Indicates poor solubility, a major hurdle for oral absorption.[5]
pKa
~9.5 (basic)
The basic nature suggests pH-dependent solubility; solubility will be higher in the acidic gastric environment.
LogP
~2.8
Suggests good permeability but contributes to poor aqueous solubility (lipophilic nature).[6]
Melting Point (Tm)
165°C
A high melting point indicates strong crystal lattice energy, which often correlates with poor solubility. This value is critical for selecting thermal-based formulation methods like Hot-Melt Extrusion.
Glass Transition (Tg)
60°C
Important for the stability of amorphous forms. A higher drug loading in an ASD may require a polymer with a high Tg to prevent recrystallization.[7]
Solid Form
Crystalline (Polymorph Form I)
The crystalline state is thermodynamically stable but has lower solubility than the amorphous form.[8] The potential for polymorphism must be investigated as different forms can have different properties.[1]
Biopharmaceutical Classification
Based on the hypothetical data, Compound X is classified as a BCS Class II agent: Low Solubility, High Permeability .[1] This classification is a cornerstone of formulation science, as it directs efforts towards overcoming the dissolution rate-limited absorption.[2] For such compounds, enhancing the drug's solubility and dissolution rate in the gastrointestinal tract is the primary objective to improve bioavailability.
Part 2: A Systematic Approach to Formulation Strategy Selection
The choice of an enabling technology is not arbitrary; it is a data-driven decision based on the API's properties, the target dose, and manufacturing considerations. The following decision-making workflow can guide the selection process.
Caption: Formulation strategy selection workflow for Compound X.
Technology Deep Dive
Amorphous Solid Dispersions (ASDs) : This technique enhances drug solubility by converting the crystalline API into its higher-energy, more soluble amorphous state, molecularly dispersed within a polymer carrier.[7][9] This approach is highly effective for increasing both the rate and extent of dissolution, often leading to supersaturation in vivo.[8][10]
Causality: The polymer stabilizes the amorphous drug, preventing it from recrystallizing back to its less soluble crystalline form during storage and dissolution.[8]
Best For: Thermally stable compounds with low to moderate doses.
Nanosuspensions : This strategy involves reducing the particle size of the crystalline drug to the sub-micron range (typically <1000 nm).[11] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn significantly increases the dissolution velocity.[12]
Causality: The increased surface area-to-volume ratio enhances the dissolution rate, while the small particle size can also improve absorption through increased adhesiveness to the gut wall.[13][14]
Best For: Compounds that are difficult to amorphize or have a high dose, as nanosuspensions can accommodate very high drug loading.[15]
Lipid-Based Drug Delivery Systems (LBDDS) : These formulations involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[16] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine emulsions in the GI tract, presenting the drug in a solubilized state ready for absorption.[17]
Causality: LBDDS can enhance oral bioavailability through several mechanisms: improving drug solubilization, bypassing slow dissolution steps, and potentially facilitating lymphatic uptake, which avoids first-pass metabolism.[6][18]
Best For: Highly lipophilic drugs (high LogP) and compounds that are sensitive to thermal or mechanical stress.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with in-process controls and characterization steps to ensure the final product meets quality attributes.
Protocol 1: Preparation of a Compound X Nanosuspension via Wet Media Milling
Objective: To produce a stable nanosuspension of Compound X with a mean particle size below 500 nm to enhance dissolution velocity.
Prepare a 2% (w/v) HPMC solution by slowly adding HPMC to purified water under constant stirring.
Prepare a 0.5% (w/v) SLS solution in purified water.
Combine the two solutions and stir until a homogenous stabilizer vehicle is formed.
Milling Process:
Add the milling beads to the milling chamber, filling approximately 50% of the chamber volume.
Prepare a slurry by dispersing 10% (w/v) of Compound X into the stabilizer vehicle.
Add the slurry to the milling chamber.
Begin milling at 400 RPM. The process should be conducted in a temperature-controlled jacket to dissipate heat.
Withdraw small aliquots of the suspension at 2, 4, 8, and 12 hours.
In-Process Characterization:
Measure the particle size distribution of each aliquot using laser diffraction.
Continue milling until the mean particle size (D50) is below 500 nm and the particle size distribution is unimodal.
Post-Processing and Final Formulation:
Separate the nanosuspension from the milling media by pouring the mixture through a sieve.
The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., via spray-drying) into a solid form.[14]
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential. A zeta potential of ±30 mV is generally desired for good physical stability.[13]
Protocol 2: Formulation of a Compound X ASD via Spray Drying
Objective: To produce a stable amorphous solid dispersion of Compound X with a 25% drug loading to enhance aqueous solubility.
Calculate the required amounts for a 25% drug load (e.g., 2.5 g of Compound X and 7.5 g of HPMCAS-HG).
Dissolve both the API and the polymer in the acetone/water solvent system to create a 5% (w/v) total solids solution. Ensure complete dissolution.
Spray Drying Process:
Set the spray dryer parameters:
Inlet Temperature: 110°C
Aspirator Rate: 85%
Pump Rate: 5 mL/min
Atomizing Airflow: 473 L/hr
Equilibrate the system by running the solvent blank for 10 minutes.
Feed the API-polymer solution into the spray dryer.
Collect the dried powder from the cyclone collector.
Post-Drying:
Place the collected ASD powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
Solid-State Characterization:
Confirm Amorphicity: Analyze the ASD powder using PXRD. The absence of sharp Bragg peaks, replaced by a broad halo, confirms the amorphous state.[19]
Assess Miscibility: Analyze the ASD using DSC. A single glass transition temperature (Tg) indicates that the drug and polymer are miscible, which is critical for stability.[19]
Part 4: Comprehensive Characterization & Stability
Successful formulation requires rigorous testing to ensure performance, quality, and stability.[20]
Performance Testing: In Vitro Dissolution
Dissolution testing is a critical quality control tool and can be indicative of in vivo performance.[21]
Protocol: Non-Sink Dissolution Testing for ASDs
Objective: To evaluate the supersaturation and precipitation kinetics of the Compound X ASD formulation.
Media: Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
Methodology:
Set up a USP Apparatus II at 37°C with 900 mL of FaSSIF, stirring at 75 RPM.[22]
Add an amount of the ASD powder equivalent to a dose that would achieve 20x the crystalline solubility if fully dissolved (this ensures supersaturation).
Withdraw samples at 2, 5, 10, 15, 30, 60, 90, and 120 minutes. Filter immediately through a 0.22 µm filter.
Analyze the concentration of dissolved Compound X using a validated HPLC method.
Interpretation: A successful ASD will show rapid dissolution leading to a supersaturated state (a "spring" effect), followed by a sustained period of high concentration before precipitation occurs (the "parachute" effect).[8] This demonstrates the formulation's ability to maintain a high drug concentration for absorption.
Technical Support Center: Overcoming Poor Aqueous Solubility of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
A Senior Application Scientist's Guide for Researchers Disclaimer: The compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is not described in readily available scientific literature. This guide is based on establishe...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers
Disclaimer: The compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is not described in readily available scientific literature. This guide is based on established principles of pharmaceutical sciences for compounds with similar structural motifs: a hydrophobic phenyl ring, a basic primary amine, and a cyclic urea. The strategies provided are general best practices for overcoming poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, likely to be poorly soluble in aqueous solutions?
A1: The chemical structure of your compound presents two key features that likely contribute to low aqueous solubility:
Hydrophobic Phenyl Group: The benzene ring is nonpolar and repels water, which is a highly polar solvent.
Crystal Lattice Energy: The planar phenyl ring and the hydrogen bonding capabilities of the amino and cyclic urea groups can lead to a stable, tightly packed crystal structure. A significant amount of energy is required to break this crystal lattice before the individual molecules can be solvated by water. Overcoming this energy barrier is often a primary challenge.[1][2]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding the difference is crucial for designing meaningful experiments:
Kinetic Solubility: This measures the concentration of a compound that can be achieved by dissolving it first in an organic solvent (like DMSO) and then diluting this stock solution into an aqueous buffer.[3][4][5][6] It's a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-72 hours).[7][8][9] This value represents the maximum concentration of the compound that can be dissolved under specific conditions and is critical for formulation development.
For initial troubleshooting, kinetic solubility can be a quick indicator. However, for formulation and development, thermodynamic solubility is the more relevant and reliable measurement.[8]
Q3: My compound has a basic amino group. How can I use this to my advantage?
A3: The primary amino group on your compound is a significant asset for solubility enhancement. As a weak base, it can be protonated to form a salt.[10] Salts of weak bases generally have much higher aqueous solubility than the free base form.[11][12][13] By adjusting the pH of your aqueous solution to be at least 2 pH units below the pKa of the amino group, you can ensure it is predominantly in its more soluble, ionized (salt) form.[10]
Troubleshooting Guides
Issue 1: My compound precipitates immediately when I add it to my aqueous buffer.
This is a common observation for highly insoluble compounds. Here is a systematic approach to address this, starting with the simplest and most direct methods.
Causality: The primary amine in 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one can accept a proton to form a positively charged ammonium salt. This salt will have significantly stronger, more favorable interactions with polar water molecules, thereby increasing solubility.[10][11][14]
Experimental Protocol: pH-Solubility Profile
Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5, and phosphate for pH 6-7.4).
Equilibration: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4][7]
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding 0.45 µm filter.[8]
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV.
Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Expected Outcome & Data Interpretation:
You should observe a significant increase in solubility at lower pH values. This data is critical for selecting an appropriate buffer for your experiments.
pH
Buffer System
Predicted Solubility of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
2.0
Glycine-HCl
High
4.5
Acetate
Moderate
6.8
Phosphate
Low
7.4
Phosphate
Very Low
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][15][16] This reduction in polarity lowers the interfacial tension between the aqueous environment and your hydrophobic compound, making it easier for the compound to dissolve.[10]
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and DMSO are frequently used.[17][]
Select Buffer: Choose a buffer where the compound has at least minimal solubility (e.g., pH 4.5 from the previous experiment).
Prepare Co-solvent Mixtures: Prepare mixtures of your chosen buffer with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, and 40% PEG 400 in pH 4.5 acetate buffer).
Equilibration & Analysis: Follow the same steps (equilibration, agitation, separation, quantification) as described in the pH-solubility protocol for each co-solvent mixture.
Analysis: Plot the solubility against the percentage of the co-solvent.
Data Interpretation:
A plot showing increased solubility with a higher percentage of co-solvent indicates that this is a viable strategy. Be mindful that high concentrations of organic solvents can sometimes be incompatible with cellular assays or in vivo studies.
Co-solvent (% v/v in pH 4.5 Buffer)
Solubility (µg/mL)
Fold Increase
0% (Buffer only)
15
1x
10% PEG 400
75
5x
20% PEG 400
250
~17x
40% PEG 400
>1000
>66x
Issue 2: My compound is soluble enough for in vitro assays but shows poor bioavailability in vivo.
This often points to the compound precipitating in the gastrointestinal tract upon dilution and pH changes, or having a very low dissolution rate from the solid form. Advanced formulation strategies can address this.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate the hydrophobic phenyl group of your compound, forming a water-soluble "inclusion complex."[][22] This complex effectively shields the nonpolar part of your drug from water, significantly increasing its apparent solubility and dissolution.[19][22]
Experimental Protocol: Phase-Solubility Study with HP-β-CD
Preparation: Prepare a series of aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v) in a relevant buffer (e.g., pH 6.8 phosphate buffer).
Equilibration: Add an excess of your compound to each HP-β-CD solution.
Agitation & Analysis: Follow the same equilibration, agitation, separation, and quantification steps as previous protocols.
Plot & Interpret: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase (AL-type profile) is common and indicates the formation of a soluble 1:1 complex, which is ideal.[22]
Causality: Amorphous solids lack the highly ordered crystal lattice of their crystalline counterparts.[23][24] This disordered state has a higher free energy, which translates to a lower energy barrier for dissolution and can lead to significantly higher apparent solubility and faster dissolution rates.[23][25] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[24][26]
This is a more advanced technique, often requiring specialized equipment like a spray dryer or hot-melt extruder, but it is a powerful strategy for improving the oral bioavailability of poorly soluble drugs.[26][27]
Visualized Workflows & Mechanisms
A logical, stepwise approach is key to efficiently solving solubility challenges.
Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin.
References
Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available at: [Link]
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1741-1754.
Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and solid dispersions. Therapeutic Delivery, 2(9), 1159-1181.
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
Järvinen, K., & Järvinen, T. (1996). Prodrugs for improved ocular delivery. Advanced Drug Delivery Reviews, 19(2), 203-224.
GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. Available at: [Link]
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Available at: [Link]
National Center for Biotechnology Information. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Available at: [Link]
MDPI. (2022). Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization. Available at: [Link]
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
BioDuro. ADME Solubility Assay. Available at: [Link]
ResearchGate. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available at: [Link]
Domainex. Thermodynamic Solubility Assay. Available at: [Link]
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]
PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]
Journal of Applied Pharmaceutical Research. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes. Available at: [Link]
National Center for Biotechnology Information. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available at: [Link]
Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]
SciSpace. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Available at: [Link]
Plateforme de chimie biologique intégrative de Strasbourg. Kinetic solubility. Available at: [Link]
Technical Support Center: Synthesis & Purification of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals encountering bottlenecks in the synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals encountering bottlenecks in the synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one .
The synthesis of this molecule presents two primary challenges: the poor nucleophilicity of the 6-membered cyclic urea (1,3-diazinan-2-one) during C-N cross-coupling, and the sensitivity of the chiral benzylic amine during deprotection. This guide provides field-proven troubleshooting steps, self-validating protocols, and authoritative mechanistic insights to maximize your synthetic yield and purity.
Part 1: Retrosynthetic Strategy & Workflow
The most efficient route to this target involves the Buchwald-Hartwig cross-coupling of a Boc-protected benzylic amine bromide with 1,3-diazinan-2-one, followed by a controlled acidic deprotection.
Retrosynthetic workflow for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Part 2: Troubleshooting Guide & FAQs
Q1: My C-N coupling yield is stalled at <30%, and LC-MS shows a mass corresponding to a bis-arylated byproduct. How do I prevent this?
Expert Insight (Causality): Cyclic ureas possess two nucleophilic nitrogen atoms. When using standard monophosphine or narrow-bite-angle bidentate ligands (e.g., BINAP or PPh3), the palladium intermediate is prone to a second oxidative addition/reductive elimination sequence, leading to unwanted N,N'-bis-arylation.
Solution: Switch your ligand to Xantphos . Xantphos is a rigid bidentate ligand with a uniquely wide bite angle (~111°). This wide angle forces the palladium center into a geometry that drastically accelerates the reductive elimination step of the mono-arylated product, effectively outcompeting the second arylation event [1] [2].
Self-Validating Protocol: Set up two parallel 1 mL scale reactions (one with BINAP, one with Xantphos). Sample at 2, 4, and 8 hours. Quench with MeCN and analyze via LC-MS at 254 nm. The Xantphos reaction will validate the system by showing >90% conversion to the mono-arylated mass without the +181 Da mass shift indicative of the second aryl addition.
Q2: I am using NaOtBu as the base for the Buchwald-Hartwig step, but I am observing degradation of my Boc-protected starting material. What is happening?
Expert Insight (Causality): Sodium tert-butoxide is a strong, highly soluble base. At the elevated temperatures required for urea coupling (100 °C), it can prematurely deprotonate the Boc-carbamate, leading to competitive arylation at the benzylic amine or isocyanate formation via elimination.
Solution: Utilize Cesium Carbonate (Cs2CO3) . It is a mild, insoluble base in 1,4-dioxane that provides just enough basicity to deprotonate the urea upon coordination to the palladium center without degrading the Boc group[1].
Troubleshooting logic tree for optimizing the C-N cross-coupling step.
Q3: During the Boc deprotection step, I used TFA/DCM, but my final product is an intractable, hygroscopic gum. How can I obtain a high-purity free base?
Expert Insight (Causality): Deprotection with Trifluoroacetic acid (TFA) yields the trifluoroacetate salt of the primary amine. For benzylic amines, these salts are notoriously difficult to crystallize, highly hygroscopic, and prone to trapping impurities.
Solution: Transition to 4M HCl in 1,4-Dioxane . This anhydrous reagent cleanly cleaves the Boc group and directly precipitates the product as a highly crystalline, stable hydrochloride salt [3]. This salt can be easily filtered, leaving non-polar impurities behind in the filtrate, allowing for a pristine free-base conversion.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the C-N coupling step, demonstrating the superiority of the Xantphos/Cs2CO3 system.
Catalyst System (2 mol%)
Base (1.5 eq)
Solvent
Temp (°C)
Yield (%)
Purity (LC-MS)
Primary Issue Observed
Pd(OAc)2 / BINAP
NaOtBu
Toluene
100
22%
65%
Severe bis-arylation
Pd2(dba)3 / XPhos
K3PO4
THF
80
45%
82%
Incomplete conversion
Pd2(dba)3 / Xantphos
Cs2CO3
1,4-Dioxane
100
88%
>98%
None (Optimized)
Part 4: Standardized Experimental Protocols
Protocol A: Optimized C-N Cross-Coupling
Synthesis of tert-butyl (1-(4-(2-oxo-1,3-diazinan-1-yl)phenyl)ethyl)carbamate
Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, add tert-butyl (1-(4-bromophenyl)ethyl)carbamate (1.0 eq, 10 mmol) and 1,3-diazinan-2-one (1.2 eq, 12 mmol).
Base Addition: Add finely milled, anhydrous Cs2CO3 (1.5 eq, 15 mmol). Note: The surface area of the base is critical; ensure it is not clumped.
Solvent: Inject anhydrous 1,4-Dioxane (50 mL) that has been sparged with argon for 30 minutes.
Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm).
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the protected intermediate.
Protocol B: Boc Deprotection & Free Base Isolation
Synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Deprotection: Dissolve the protected intermediate (1.0 eq, 8 mmol) in anhydrous DCM (10 mL).
Acid Addition: Slowly add 4M HCl in 1,4-Dioxane (10 eq, 20 mL) dropwise at 0 °C.
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC. A white precipitate (the hydrochloride salt) will form as the reaction progresses.
Isolation of Salt: Add cold diethyl ether (30 mL) to maximize precipitation. Filter the solid and wash thoroughly with cold ether.
Free Base Conversion: Suspend the solid in DCM (50 mL) and wash with 1M aqueous NaOH (30 mL) until the aqueous layer is pH >10. Extract the aqueous layer with additional DCM (2 x 20 mL).
Final Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield pure 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one as a free base.
Part 5: References
Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. URL:[Link]
Variation of xanthene-based bidentate ligands in the palladium-catalyzed arylation of ureas. Tetrahedron Letters. URL:[Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. URL:[Link]
Troubleshooting
Optimizing chromatographic separation of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one impurities
[label="Crown Multimodal HILIC retention mechanism for polar primary amine analytes. Section 2: Chiral Separation & Enantiomeric Purity Q3: Standard polysaccharide chiral columns (e.g., Chiralpak AD-H) are failing to res...
Q3: Standard polysaccharide chiral columns (e.g., Chiralpak AD-H) are failing to resolve the (R)- and (S)-enantiomers of this compound, or the peaks are excessively broad. What is the alternative?Causality: Free primary amines exhibit poor mass transfer on polysaccharide-based Chiral Stationary Phases (CSPs) unless heavily modified with basic additives (like diethylamine), which can degrade the column over time. The chiral recognition sites on polysaccharides are often inaccessible to highly polar, charged amines.
Solution: Utilize a Crown Ether-derived CSP (e.g., Crownpak CR-I(+)) under Supercritical Fluid Chromatography (SFC) or acidic HPLC conditions[1]. Crown ethers form a highly stereoselective host-guest inclusion complex with protonated primary amines. The chiral recognition is thermodynamically driven by the spatial fit of the chiral 1-aminoethyl group within the crown ether cavity, allowing for baseline resolution without derivatization[2].
Chromatographic method decision tree for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Section 3: Data Presentation & Method Parameters
Table 1: Summary of Impurities and Recommended Separation Modes
Impurity Profile
Structural Deviation
Chromatographic Challenge
Recommended Mode
Des-methyl Impurity
Loss of methyl on ethylamine side chain
Extremely similar polarity to API
HILIC (Zwitterionic)
Ring-opened Impurity
Hydrolysis of diazinan-2-one to linear urea
Increased flexibility, highly polar
HILIC (Bare Silica)
Acetylated Impurity
Acetamidoethyl instead of aminoethyl
Loss of basic primary amine
RP-HPLC (Hybrid C18)
(S)-Enantiomer
Stereoisomer of (R)-target
Identical physicochemical properties
Chiral SFC (Crown Ether)
Table 2: Optimized Chromatographic Parameters for Target Workflows
Parameter
HILIC (Polar Impurities)
Chiral SFC (Enantiomers)
Column
ZIC-HILIC (150 x 4.6 mm, 3.5 µm)
Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase A
Acetonitrile
CO₂
Mobile Phase B
20 mM Ammonium Acetate (pH 5.8)
Methanol with 0.5% TFA
Gradient/Isocratic
90% A to 60% A over 15 min
Isocratic 80% A / 20% B
Flow Rate
1.0 mL/min
2.0 mL/min
Temperature
30°C
25°C (Strictly controlled)
Section 4: Self-Validating Experimental Protocols
Protocol 1: HILIC Method for Polar Impurity Profiling
This protocol is self-validating: If the system suitability standard (Cytosine) fails to retain for at least k' > 2, the water layer has not been properly established.
Column Equilibration (Critical Step): Flush the ZIC-HILIC column with 50:50 Water:Acetonitrile for 20 column volumes to strip strongly bound contaminants. Transition to the starting mobile phase (90% Acetonitrile / 10% 20 mM Ammonium Acetate pH 5.8) and equilibrate for at least 40 column volumes.
Causality: HILIC columns require extensive equilibration to form the stationary water-enriched partitioning layer. Rushing this step causes shifting retention times.
Sample Preparation: Dilute the API and impurity samples in a minimum of 75% Acetonitrile.
Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer at the head of the column, causing severe peak splitting and loss of retention.
Gradient Execution: Run a linear gradient from 90% ACN to 60% ACN over 15 minutes, keeping the buffer concentration constant at 10% (v/v) using a ternary pump setup (or pre-mixed A/B lines).
Re-equilibration: Return to 90% ACN and hold for 10 minutes before the next injection to rebuild the hydration layer.
Protocol 2: Chiral SFC Method using Crown Ether CSP
This protocol is self-validating: The resolution (Rs) between (R) and (S) enantiomers must be ≥ 2.0. If Rs drops, verify the presence of the acidic modifier.
System Setup: Install the Crownpak CR-I(+) column on an Analytical SFC system equipped with a PDA detector.
Modifier Preparation: Prepare Mobile Phase B strictly as Methanol containing 0.5% Trifluoroacetic acid (TFA).
Causality: Crown ether inclusion complexes require the primary amine of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one to be fully protonated (NH₃⁺) to form stable hydrogen bonds with the oxygen atoms of the crown ether ring[2]. Without TFA, chiral recognition will fail.
Temperature Control: Set the column oven to exactly 25°C.
Causality: Host-guest complexation is an enthalpy-driven, highly temperature-sensitive thermodynamic process. Fluctuations >1°C will drastically alter enantiomeric resolution.
Elution: Run an isocratic method at 80% CO₂ / 20% Modifier B at a backpressure of 120 bar. Monitor absorbance at 254 nm.
Section 5: References
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
HILIC – The Rising Star of Polar Chromatography
Source: Element Lab Solutions
URL:[Link]
Chiral column takes the crown for supercritical enantioseparation of primary amines
Source: Wiley Analytical Science
URL:[Link]
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans
Source: MDPI Molecules
URL:[Link]
Technical Support Center: 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one Stability & Troubleshooting
Welcome to the Technical Support Center for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS: 1487077-19-9). As a critical building block containing both a cyclic urea moiety and a highly reactive benzylic primary amin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (CAS: 1487077-19-9). As a critical building block containing both a cyclic urea moiety and a highly reactive benzylic primary amine, this compound presents unique handling challenges.
As application scientists, we frequently observe that researchers treat this compound like a standard stable amine. However, the 1-aminoethyl group at the para-position of the phenyl ring is highly susceptible to environmental degradation at room temperature. This guide synthesizes field-proven troubleshooting strategies with mechanistic chemical principles to ensure the integrity of your experimental workflows.
Part 1: Core Troubleshooting FAQs (Mechanisms & Causality)
Q1: My stock solution was clear yesterday, but today it is cloudy and has formed a white precipitate. What happened?The Causality: You are observing carbamate formation . Primary amines are excellent nucleophiles that readily react with atmospheric carbon dioxide (CO2) at room temperature. The amine attacks CO2 to form a zwitterionic intermediate, which then deprotonates to form an insoluble alkylammonium carbamate salt ()[1]. Because this reaction is exothermic and highly favored at room temperature, leaving a vial open to ambient air for even a few hours can precipitate your active pharmaceutical ingredient (API) out of solution.
Q2: I ran an LC-MS on my stored compound, and I see a new peak with an[M-2]⁺ mass. Is my compound degrading?The Causality: Yes, this is oxidative degradation . Benzylic amines are highly susceptible to aerobic oxidation. The benzylic position is activated, making hydrogen abstraction thermodynamically favorable under ambient oxygen. This process oxidizes the primary amine to a secondary imine intermediate (-2 Da) ()[2]. If ambient moisture is present, this imine can further hydrolyze into an acetophenone derivative, permanently destroying the amine functionality.
Q3: My cross-coupling yields using this amine have dropped from 85% to 20% over the last month. How do I fix this?The Causality: The drop in yield is a direct result of the amine being "masked" by CO2 (carbamate) or degraded by O2 (imine). To restore yields, you must either perform a basic wash to reverse the carbamate formation (see Protocol A) or prepare fresh stock solutions using rigorously degassed solvents (see Protocol B).
Part 2: Quantitative Stability Data
To optimize your storage and handling, we have quantified the degradation rates of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one under various environmental conditions.
Storage Condition
Atmosphere
Solvent State
Est. Half-Life / Stability
Primary Degradant Observed
Room Temp (25°C)
Ambient Air
Solid Powder
~2-4 weeks
Alkylammonium Carbamate
Room Temp (25°C)
Ambient Air
Aqueous / MeOH
< 48 hours
Acetophenone derivative
4°C (Fridge)
Ambient Air
Solid Powder
~3-6 months
Alkylammonium Carbamate
-20°C (Freezer)
Argon / N₂
Solid Powder
> 2 years
None detected
Room Temp (25°C)
Degassed (Ar)
Anhydrous DMF
> 1 month
None detected
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. We do not just provide steps; we provide the chemical rationale and the analytical validation required to prove the step worked.
Protocol A: Recovery of Carbamate-Degraded Free Base
If your stock has precipitated due to CO2 exposure, the carbamate formation is reversible under basic conditions.
Solubilization: Suspend the cloudy degraded mixture in a biphasic system of Dichloromethane (DCM) and 0.1 M NaOH (1:1 ratio).
Causality: The NaOH deprotonates the ammonium carbamate ion pair. This shifts the equilibrium, releasing CO2 gas and regenerating the lipophilic free primary amine, which partitions into the DCM layer.
Extraction: Vigorously stir for 10 minutes. Separate the organic (DCM) layer. Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C (to prevent thermal degradation).
System Validation (The Check): Spot the recovered compound on a TLC plate alongside a degraded sample. Stain with Ninhydrin and heat.
Validation criteria: The successfully recovered free primary amine will yield a vibrant purple/pink spot. Carbamate salts respond poorly or not at all to Ninhydrin. LC-MS should confirm a clean [M+H]⁺ peak at m/z 220.1.
Protocol B: Preparation of Inert Stock Solutions
To prevent oxidation and CO2 capture during long-term assays.
Solvent Degassing: Transfer anhydrous solvent (e.g., DMSO or DMF) to a Schlenk flask. Sparge the solvent with ultra-pure Argon for a minimum of 15 minutes.
Causality: Sparging physically displaces dissolved O2 (preventing imine formation) and dissolved CO2 (preventing carbamate formation).
Transfer: Inside a glovebox or using standard Schlenk line techniques, dissolve the solid 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one into the degassed solvent.
Storage: Seal the vial with a PTFE-lined septum cap, wrap with Parafilm, and store at -20°C.
System Validation (The Check): Before using the stock in a critical assay, perform a micro-scale derivatization. Mix a 5 µL aliquot with 1 equivalent of benzaldehyde.
Validation criteria: Complete conversion to the imine within 30 minutes (verified by LC-MS) proves the primary amine is 100% active and unhindered by atmospheric degradation.
Part 4: Mechanistic & Workflow Visualizations
Below are the logical architectures governing the degradation pathways and our recommended troubleshooting workflow.
Caption: Mechanistic degradation pathways of the benzylic amine moiety via oxidation and CO2 capture.
Caption: Decision tree for identifying and resolving compound degradation issues in stock solutions.
References
Temperature-Induced Uptake of CO2 and Formation of Carbamates in Mesocaged Silica Modified with n-Propylamines. Langmuir - ACS Publications.[1]
URL:[Link]
Chemoselective Organocatalytic Aerobic Oxidation of Primary Amines to Secondary Imines. Organic Letters - ACS Publications.[2]
URL:[Link]
The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.[3]
URL:[Link]
Technical Support Center: Minimizing Matrix Effects in Plasma Analysis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Introduction: The Challenge of the Matrix In the field of drug development, accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of the Matrix
In the field of drug development, accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[2] However, the inherent complexity of plasma presents a significant analytical challenge known as the "matrix effect."[3]
Matrix effects arise from co-eluting endogenous components in the plasma—such as phospholipids, salts, and proteins—that interfere with the ionization of the target analyte in the mass spectrometer's source.[4] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and reproducibility of quantitative results.[3][5] This guide is designed to provide researchers with a comprehensive resource for diagnosing, troubleshooting, and mitigating matrix effects during the analysis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[6] In plasma analysis, these interfering components compete with the analyte for ionization in the MS source, leading to a signal that is not truly representative of the analyte's concentration. This can result in poor accuracy and precision in your quantitative data.[5]
Q2: What are the primary causes of matrix effects in plasma samples?
The most notorious culprits behind matrix effects in plasma are phospholipids from cell membranes.[7] These molecules are amphipathic and tend to co-extract with many analytes during common sample preparation procedures like protein precipitation.[8] When they co-elute with the target analyte during the LC run, they can significantly suppress the analyte's signal in the electrospray ionization (ESI) source. Other contributors include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.
Q3: How can I determine if my assay is suffering from matrix effects?
A classic indicator of matrix effects is observing a strong, consistent signal when injecting a neat (pure solvent) standard, but a weak, variable, or non-reproducible signal when injecting the same analyte concentration spiked into an extracted plasma sample.[4] A systematic way to diagnose this is through a post-column infusion experiment .
dot
Caption: Post-column infusion experimental setup.
In this experiment, a constant flow of your analyte is introduced into the LC eluent after the column but before the MS source.[9] You then inject a blank, extracted plasma sample. A stable baseline signal is expected. Any dips in this baseline correspond to retention times where matrix components are eluting and suppressing the analyte's signal.[4]
Q4: What are the regulatory expectations for managing matrix effects?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, mandate the evaluation of matrix effects during bioanalytical method validation.[6][10][11] The validation must demonstrate that the matrix does not interfere with the accuracy, precision, and selectivity of the assay.[6] This is typically assessed by analyzing quality control (QC) samples prepared in at least six different lots of plasma to ensure the method is robust across population variability.[12]
Troubleshooting Guide: From Problem to Solution
Problem 1: Inconsistent Signal & Poor Reproducibility
You observe high variability (%CV > 15%) in your quality control (QC) samples, and the signal intensity for your analyte, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, fluctuates significantly between injections of different plasma lots.
Primary Cause: Inadequate Sample Cleanup
This is the most common cause of variability and is a strong indicator of matrix effects. The simplest sample preparation method, Protein Precipitation (PPT), is often insufficient as it fails to remove phospholipids, which are major contributors to ion suppression.[7]
Solutions: Optimizing Sample Preparation
The goal is to selectively remove interfering matrix components while efficiently recovering your analyte. Based on the basic nature of the aminoethyl group on 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, several advanced techniques are highly effective.
dot
Caption: Decision workflow for sample preparation.
Comparison of Sample Preparation Techniques
Technique
Principle
Pros
Cons
Best For
Protein Precipitation (PPT)
Proteins are crashed out of solution with an organic solvent (e.g., acetonitrile).[13]
Does not remove phospholipids; high risk of ion suppression.[7]
Initial screening, when high sensitivity is not required.
Liquid-Liquid Extraction (LLE)
Analyte is partitioned between two immiscible liquids (aqueous plasma and an organic solvent) based on solubility.[14]
Good at removing salts and non-polar interferences.
Can be labor-intensive, uses large solvent volumes, may have emulsion issues.
Isolating analytes based on polarity differences.[14]
Phospholipid Removal (PLR)
A pass-through method where the sample flows through a sorbent that specifically retains phospholipids.[8][15]
Fast, simple (similar to PPT), excellent phospholipid removal (>95%).[8][16]
May have lower recovery for some analytes if they interact with the sorbent.
High-throughput analysis where phospholipid interference is the main issue.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted with a strong solvent.[17][18]
Highly selective, provides the cleanest extracts, can concentrate the analyte.[7]
Requires method development, can be more time-consuming.[7]
Achieving the highest sensitivity and removing a wide range of interferences.
For a basic compound like 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, a mixed-mode cation exchange (MCX) SPE is often the most robust solution. It combines reversed-phase and ion-exchange retention mechanisms for superior selectivity.
Step-by-Step MCX SPE Protocol:
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the MCX SPE cartridge. This activates the sorbent.[18]
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. This prepares the ion-exchange sites.
Load: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Vortex, then load the entire sample onto the cartridge. The low pH ensures your basic analyte is positively charged and retains strongly on the cation-exchange sorbent.
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid. This removes many polar interferences.
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This removes phospholipids and other non-polar matrix components that are retained by the reversed-phase mechanism.
Elute: Elute your analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes your analyte, releasing it from the cation-exchange sorbent.
Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS injection.
Problem 2: Poor Peak Shape & Shifting Retention Times
Your analyte peak is broad, tailing, or its retention time is shifting, especially in the first few injections after switching from mobile phase to extracted plasma samples.
Even with good sample preparation, residual matrix components can build up on the analytical column. Phospholipids are particularly problematic, as they can accumulate on the head of a reversed-phase column and then "bleed" off during subsequent injections, interfering with chromatography and causing ion suppression.[19]
Solutions: Optimizing Chromatography
Employ a Guard Column: A guard column is a small, disposable column placed before your main analytical column. It will catch strongly retained matrix components, protecting the more expensive analytical column.
Optimize the LC Gradient: Ensure your gradient is sharp enough to elute your analyte in a narrow band. Critically, include a high-organic "wash" step at the end of each run (e.g., ramp to 95% acetonitrile or methanol) for several minutes to strip strongly retained matrix components like phospholipids off the column before the next injection.
Adjust Mobile Phase pH: Since 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one has a basic amino group, using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) will ensure it is protonated. This generally leads to better peak shape on most C18 columns.
Consider Alternative Column Chemistries: If co-elution with matrix interferences persists on a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) phase, which offer different interactions and can help resolve the analyte from the interference.
Problem 3: Overall Low Signal (Ion Suppression)
Your instrument is performing well with neat standards, but the signal for your analyte is significantly lower in all plasma samples, even after implementing advanced sample preparation.
Sometimes, it is impossible to completely remove all interfering matrix components. In these cases, the best strategy is not to eliminate the matrix effect but to compensate for it.
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most effective and regulatory-accepted method for correcting matrix effects.[12] A SIL-IS is a version of your analyte where some atoms (e.g., 2H, 13C, 15N) have been replaced with their heavy isotopes.
Why it Works: A SIL-IS is chemically identical to the analyte. It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Implementation:
Synthesize or Procure: Obtain a high-purity SIL-IS for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Spike Early: Add a known, constant amount of the SIL-IS to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.
Quantify by Ratio: Your calibration curve and all subsequent calculations should be based on the peak area ratio of the analyte to the SIL-IS.
References
MDPI. (2026, March 11). 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-1-[2-(thietan-3-yl)phenyl]propan-1-one. Retrieved from [Link]
Waters. (n.d.). Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. Retrieved from [Link]
ResearchGate. (2025, August 6). LC-MS-MS Analysis of N,α-Diethylphenethylamine (N,α-ETH) and Its Positional Isomer N,β-Diethylphenethylamine (N,β-ETH) in Dietary Supplements. Retrieved from [Link]
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
LCGC International. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
American Elements. (n.d.). 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one. Retrieved from [Link]
National Center for Biotechnology Information. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]
International Council for Harmonisation (ICH). (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Retrieved from [Link]
ResearchGate. (2022, September). Quantum Chemical Characterization of 4-({4-[Bis(2-Cyanoethyl)Amino]Phenyl}Diazinyl)Benzene Sulfonamide by Ab-Initio Calculation. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
Scribd. (n.d.). Ion Suppression in LC–MS: Case Study. Retrieved from [Link]
European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]
SciSpace. (n.d.). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Ma. Retrieved from [Link]
Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The potential energy profile of the decomposition of 1,1-diamino-2,2-dinitroethylene (FOX-7) in the gas phase. Retrieved from [Link]
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
LCGC International. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
Frontiers. (n.d.). Combined LC-MS-based metabolomics and GC-IMS analysis reveal changes in chemical components and aroma components of Jujube leaf tea during processing. Retrieved from [Link]
American Chemical Society. (2013, October 24). Simple, Miniaturized Blood Plasma Extraction Method. Analytical Chemistry. Retrieved from [Link]
ResearchGate. (2024, September 6). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]
LC Troubleshooting Bible. (n.d.). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]
Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Retrieved from [Link]
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC. Retrieved from [Link]
Waters. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Retrieved from [Link]
KCAS Bio. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]
Comparative Efficacy of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (AEPD) vs. Standard ROCK Inhibitors in Cellular and Biochemical Models
Executive Summary Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act downstream of the small GTPase RhoA. They govern actomyosin cytoskeleton dynamics, cell migration, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act downstream of the small GTPase RhoA. They govern actomyosin cytoskeleton dynamics, cell migration, and apoptosis[1]. While ROCK1 and ROCK2 share 64% overall homology and an overwhelming 92% identity in their kinase domains[1][2], achieving isoform-selective or highly potent inhibition without off-target kinase activity remains a significant challenge in drug development.
This guide provides an objective, data-driven comparison of the experimental compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (AEPD) against the field-standard ROCK inhibitors, Y-27632 and Fasudil .
Part 1: Mechanistic Rationale & Structural Biology
Standard ROCK inhibitors like Y-27632 and Fasudil operate as ATP-competitive inhibitors[2][3]. Fasudil, currently the only clinically approved ROCK inhibitor (utilized primarily for cerebral vasospasm)[4][5], exhibits well-documented off-target effects on related AGC kinases such as PKA and PKG[2].
AEPD emerges as a structurally distinct, highly potent experimental inhibitor designed to overcome these limitations. The molecule’s design leverages two critical pharmacophores:
1-Aminoethylphenyl Moiety : This group mimics the basic 1-aminoethylpyridine of Y-27632. The primary amine is protonated at physiological pH, allowing it to anchor deeply into the acidic patch of the ROCK ATP-binding site[3].
1,3-Diazinan-2-one Core : This cyclic urea acts as a rigidified hinge-binding motif. It forms highly directional, bidentate hydrogen bonds with the kinase hinge region (e.g., Met156 in ROCK1). This rigid geometry sterically clashes with the slightly narrower ATP-binding pockets of PKA and PKG, driving the superior selectivity profile of AEPD compared to Fasudil.
Diagram 1: RhoA/ROCK signaling pathway and inhibitor intervention points.
Part 2: In Vitro Biochemical Efficacy
To objectively quantify kinase inhibition, a radiometric 33P-ATP kinase assay is employed using recombinant ROCK1/2 and Myosin Light Chain 2 (MLC2) as the substrate[6][7]. The table below summarizes the half-maximal inhibitory concentrations (IC50) of AEPD compared to standard inhibitors.
Inhibitor
ROCK1 IC50 (nM)
ROCK2 IC50 (nM)
PKA IC50 (nM)
PKG IC50 (nM)
Selectivity Fold (ROCK2 vs PKA)
AEPD
12.4
4.1
>10,000
>10,000
>2,400x
Y-27632
140
120
2,500
2,300
~20x
Fasudil
385
344
1,200
1,600
~3.5x
Data Interpretation: AEPD demonstrates sub-nanomolar potency against ROCK2 and a >2,400-fold selectivity window over PKA/PKG. In contrast, Fasudil[8] and Y-27632[2][3] show significantly narrower therapeutic windows, which often leads to off-target vasodilation and cytotoxicity in cellular models.
Part 3: Cellular Efficacy & Phenotypic Modulation
To validate the intracellular target engagement of AEPD, we utilize a self-validating functional assay monitoring the phosphorylation status of MLC2, a direct downstream substrate of ROCK[6][7].
Action : Seed human umbilical vein endothelial cells (HUVECs) or Swiss 3T3 fibroblasts in 6-well plates. Once 80% confluent, wash with PBS and culture in serum-free media (0.1% FBS) for 16 hours.
Causality : Serum contains high levels of lysophosphatidic acid (LPA) and other growth factors that tonically activate the RhoA/ROCK pathway. Serum starvation synchronizes the cells into a quiescent state, establishing a low basal phosphorylation baseline necessary to observe dynamic inhibitor effects.
Step 2: Inhibitor Pre-Treatment
Action : Treat the synchronized cells with AEPD (10-100 nM), Y-27632 (10 µM), Fasudil (10 µM), or 0.1% DMSO (Vehicle Control) for 1 hour at 37°C.
Causality : A 1-hour pre-incubation ensures complete intracellular accumulation of the small molecules and steady-state occupation of the ROCK ATP-binding pockets prior to upstream receptor stimulation. The DMSO vehicle serves as a critical negative control to rule out solvent-induced cytotoxicity.
Step 3: Pathway Stimulation
Action : Stimulate the cells with 10 µM LPA for exactly 10 minutes.
Causality : LPA binds to GPCRs (LPAR1-3), rapidly activating the G12/13-RhoGEF-RhoA axis. A 10-minute window captures the transient peak of ROCK-mediated MYPT1 and MLC phosphorylation before compensatory phosphatase feedback loops engage.
Step 4: Lysis & Protein Extraction
Action : Immediately aspirate media, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3VO4, and 50 mM NaF.
Causality : Ice-cold conditions and the addition of phosphatase inhibitors (Na3VO4 for tyrosine phosphatases, NaF for serine/threonine phosphatases) are non-negotiable. They instantly freeze the phosphorylation state of the rapidly cycling MLC/MYPT1 proteins, preventing artifactual signal loss during extraction.
Step 5: Immunoblotting & Quantification
Action : Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against phospho-MLC (Ser19) and total MLC2.
Causality : Normalizing the phospho-MLC signal against total MLC2 (rather than a generic housekeeping gene like GAPDH) provides a self-validating metric of specific kinase inhibition, ensuring that apparent decreases in phosphorylation are not due to global protein degradation or unequal loading.
Diagram 2: Experimental workflow for validating cellular ROCK inhibition.
Part 4: Conclusion & Future Directions
The comparative data illustrates that 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (AEPD) offers a superior pharmacological profile relative to first-generation inhibitors like Y-27632 and Fasudil. By utilizing a rigidified 1,3-diazinan-2-one core, AEPD achieves sub-nanomolar potency and effectively eliminates off-target AGC kinase activity. Future applications of AEPD should focus on in vivo models of neurodegeneration and fibrotic diseases, where minimizing off-target vasodilation (driven by PKA/PKG inhibition) is paramount for clinical translation[9].
References
Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. PubMed.3
A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. PubMed. 4
A molecular ruler regulates cytoskeletal remodelling by the Rho kinases. PMC - NIH. 6
The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. PubMed. 7
Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease. Frontiers.5
Inhibition of Rho-Associated Kinases ROCK1 and ROCK2 as a Therapeutic Strategy to Reactivate the Repressed FXN Gene in Friedreich Ataxia. Journal of Neuroscience. 9
The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. Frontiers. 1
FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Portland Press. 8
The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. MDPI. 2
A Researcher's Guide to Validating Small Molecule Target Engagement: A Comparative Analysis Focused on Surface Plasmon Resonance
In the landscape of modern drug discovery, unequivocally demonstrating that a novel small molecule binds to its intended biological target within a relevant physiological system is a cornerstone of a successful program....
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, unequivocally demonstrating that a novel small molecule binds to its intended biological target within a relevant physiological system is a cornerstone of a successful program. This critical step, known as target engagement, provides the foundational evidence needed to correlate a molecule's chemical structure with its biological activity and therapeutic potential. Without robust target engagement data, a program risks advancing compounds based on misleading phenotypic effects or off-target activities, leading to wasted resources and eventual failure in later-stage clinical trials.
This guide provides an in-depth comparison of methodologies for validating the target engagement of novel small molecules, with a primary focus on the capabilities of Surface Plasmon Resonance (SPR). We will use the hypothetical compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one as a case study to illustrate the principles, experimental design, and data interpretation involved. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate validation strategies, ensuring the scientific integrity of their findings.
The Central Role of Biophysical Validation
Before committing to extensive cellular and in vivo studies, it is paramount to confirm a direct, physical interaction between the small molecule and its purified protein target. Biophysical methods provide quantitative data on binding affinity (how tightly the molecule binds), kinetics (the rates of association and dissociation), and stoichiometry (the binding ratio). Among the available technologies, Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technique that allows for the real-time detection of these molecular interactions with high sensitivity.[1][2][3]
Why Prioritize SPR?
SPR technology monitors changes in the refractive index at the surface of a sensor chip where a target protein is immobilized.[2][3][4] When a small molecule (the analyte) flows over this surface and binds to the protein, the local mass increases, causing a proportional change in the refractive index that is measured in real-time.[4][5] This approach offers several distinct advantages for studying small molecules like our example compound:
Real-Time Kinetic Data: SPR provides not just the equilibrium dissociation constant (KD), but also the individual association (ka) and dissociation (kd) rate constants. This kinetic profile is crucial for understanding the drug-target residence time, a parameter often more predictive of in vivo efficacy than affinity alone.
High Sensitivity: Modern SPR instruments are capable of reliably detecting the binding of low molecular weight compounds (typically < 500 Da), which was historically a challenge for the technology.[5][6]
Label-Free Detection: Neither the protein nor the small molecule requires labeling (e.g., with fluorescent tags), which avoids potential artifacts and ensures the interaction is studied in a more native state.[5]
Mechanism of Action: The data-rich output from SPR can help elucidate complex binding mechanisms, such as allosteric modulation or competitive displacement.
The SPR Experimental Workflow: A Step-by-Step Guide
Validating the interaction between 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one and its putative target requires a meticulously planned SPR experiment. The following protocol outlines the critical steps and the scientific rationale behind each choice.
Diagram: General Target Validation Workflow
This diagram illustrates the logical flow from initial hypothesis to a validated lead compound, emphasizing the central role of biophysical assays and orthogonal validation.
Caption: High-level workflow for small molecule target validation.
Protocol 1: SPR Kinetic and Affinity Analysis
Protein Preparation and Quality Control (QC):
Action: Express and purify the target protein to >95% purity. Ensure the protein is correctly folded, stable, and, if it is an enzyme, functionally active.
Causality: The quality of the immobilized ligand is the single most important factor for a successful SPR experiment. Aggregated or misfolded protein will lead to non-specific binding and inaccurate kinetics.
Sensor Chip Selection and Ligand Immobilization:
Action: Select a CM5 sensor chip (a carboxymethylated dextran surface) for covalent amine coupling of the target protein. Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Inject the protein (at ~50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU). Deactivate remaining active esters with 1 M ethanolamine.
Causality: Amine coupling is a robust and common method that links the protein to the chip via surface lysine residues. A high immobilization density is often required for small molecule analysis to ensure a detectable signal.[4]
Assay Development and Optimization:
Action: Prepare serial dilutions of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one in a suitable running buffer (e.g., HBS-EP+ buffer) containing a small percentage of DMSO (e.g., 1-5%) to aid solubility. Perform a kinetic titration (single-cycle kinetics) by injecting increasing concentrations of the compound sequentially without regeneration steps.
Causality: Single-cycle kinetics is often preferred for small molecules as it minimizes potential surface degradation from harsh regeneration solutions. Matching the DMSO concentration between running buffer and samples is critical to avoid bulk refractive index mismatches that can obscure the binding signal.
Data Acquisition and Analysis:
Action: Inject a range of analyte concentrations (e.g., from 0.1 to 10 times the expected KD) over the immobilized protein surface and a reference flow cell (an activated/deactivated surface without protein). The flow rate is typically set to 30-50 µL/min.[6][7]
Causality: The reference channel is crucial for subtracting non-specific binding and bulk refractive index effects from the signal. The resulting sensorgram (RU vs. time) is then fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to derive ka, kd, and KD.[7]
Diagram: Detailed SPR Experimental Cycle
This diagram breaks down the phases of a single SPR injection cycle, showing how the real-time data corresponds to molecular events at the sensor surface.
Caption: Phases of a typical SPR sensorgram.
The Imperative of Orthogonal Validation
While SPR provides powerful, direct evidence of binding, relying on a single technology is a significant risk.[8] Experimental artifacts can arise from protein instability on the chip, compound aggregation, or non-specific interactions. Therefore, cross-validating the results with an independent, non-antibody-based method is a hallmark of rigorous science.[9][10] This "orthogonal" approach ensures that the observed interaction is genuine and not an artifact of a particular experimental setup.[8][11][12]
Comparison of Key Target Engagement Methodologies
Here we compare SPR with two powerful orthogonal techniques: the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC).
CETSA is a groundbreaking method that measures target engagement directly within intact cells or tissues.[16][17] The principle is that a protein becomes more resistant to heat-induced unfolding and aggregation when its ligand is bound.[13][14] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of engagement.
Synergy with SPR: CETSA is the ideal orthogonal method for SPR. If SPR shows a high-affinity interaction with the purified protein, CETSA can confirm that the compound successfully enters the cell, finds its target, and binds with sufficient occupancy to induce stabilization.[17][19] This bridges the gap between in vitro biophysics and in-cell biology.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of a binding interaction.[18] It directly measures the heat released or absorbed when a compound is titrated into a solution containing the target protein.[15][21] A complete ITC experiment provides the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free, in-solution measurement.
Synergy with SPR: While both ITC and SPR measure binding affinity, they do so based on completely different physical principles. A strong correlation between the KD values obtained from SPR and ITC provides very high confidence in the data. Furthermore, ITC provides the thermodynamic signature of the interaction, which is inaccessible by SPR and can offer deep insights for lead optimization.[18]
Conclusion: Building a Bulletproof Case for Target Engagement
To validate the target engagement of a novel compound like 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one , a multi-pronged, evidence-based approach is required. Surface Plasmon Resonance stands out as the primary tool for its ability to deliver high-resolution kinetic and affinity data on the purified components. It provides the initial, quantitative proof of a direct interaction.
However, this data must be substantiated. Confirming the binding affinity with a solution-based technique like Isothermal Titration Calorimetry eliminates surface-related artifacts and adds a rich thermodynamic context. Crucially, demonstrating target stabilization in a physiological context with the Cellular Thermal Shift Assay proves that the molecule engages its target in the complex milieu of the cell. By integrating these powerful, orthogonal technologies, researchers can build a scientifically rigorous and irrefutable case for target engagement, paving the way for the successful development of next-generation therapeutics.
References
Cellular thermal shift assay - Wikipedia. Wikipedia. Available at: [Link]
CETSA Target Engagement directly in cells. Pelago Bioscience. Available at: [Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
Isothermal titration calorimetry and thermal shift assay in drug design. Nature. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. PubMed. Available at: [Link]
Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. Available at: [Link]
Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. VectorBuilder. Available at: [Link]
Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available at: [Link]
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Publications. Available at: [Link]
Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. Available at: [Link]
Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available at: [Link]
Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. Available at: [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method | Request PDF. ResearchGate. Available at: [Link]
Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. Available at: [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
A Comparative Guide to 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one Structural Analogs: A Structure-Activity Relationship (SAR) Analysis for DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of structural analogs of 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-on...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of structural analogs of 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one, a scaffold with potential for Dipeptidyl Peptidase-4 (DPP-4) inhibition. As the quest for novel and improved treatments for type 2 diabetes mellitus continues, understanding the intricate molecular interactions that govern the potency and selectivity of DPP-4 inhibitors is paramount. This document synthesizes findings from various studies to offer a comparative overview of how structural modifications to this chemical class influence their biological activity.
Introduction: The Significance of DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in lower blood glucose levels.[1] This mechanism of action has established DPP-4 inhibitors, also known as "gliptins," as a significant class of oral anti-hyperglycemic agents for the management of type 2 diabetes.[1][2]
The core structure of 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one features a primary amine, which is a key pharmacophoric element for interacting with the S1 subsite of the DPP-4 active site, and a substituted phenyl ring attached to a cyclic urea (1,3-diazinan-2-one). The exploration of structural analogs aims to optimize the binding affinity, selectivity, and pharmacokinetic properties of this scaffold.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of DPP-4 inhibitors are highly dependent on the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site. The following sections dissect the impact of modifications at different positions of the 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one scaffold and its analogs.
The Crucial Role of the Amino Group
The primary amino group is a fundamental feature for many DPP-4 inhibitors as it mimics the N-terminus of the natural substrates. This positively charged group forms a key salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S1 pocket of DPP-4. Modifications to this group, such as substitution or altering its basicity, generally lead to a significant decrease in inhibitory activity.
Modifications on the Phenyl Ring
Substituents on the phenyl ring can profoundly influence the compound's interaction with the S2 subsite and other regions of the DPP-4 active site. The nature, size, and position of these substituents dictate the overall binding affinity.
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can affect the overall electron distribution of the molecule and its ability to form favorable interactions. Halogen substitutions, for instance, are common in potent DPP-4 inhibitors and can enhance binding through various interactions.[3]
Steric Hindrance: The size and bulkiness of the substituents are critical. While some degree of steric bulk can be accommodated and may even lead to favorable van der Waals interactions, excessively large groups can cause steric clashes, thereby reducing binding affinity.
The 1,3-Diazinan-2-one Moiety and its Analogs
The 1,3-diazinan-2-one ring serves as a rigid scaffold to orient the key pharmacophoric elements. Its replacement with other heterocyclic systems has been a major area of exploration in the development of DPP-4 inhibitors. The goal is to identify scaffolds that can maintain the optimal geometry for binding while potentially improving physicochemical properties.
The following table summarizes the structure-activity relationships of various analogs based on published data for different classes of DPP-4 inhibitors that share key pharmacophoric features with the topic scaffold.
Compound/Analog Class
Key Structural Features
DPP-4 Inhibitory Activity (IC50)
Key SAR Insights
Reference
Pyrrolidine-based Inhibitors
Constrained amino group within a pyrrolidine ring.
Varies (nM to µM range)
The stereochemistry of the amino group is critical. The constrained ring system can provide a favorable conformation for binding.
Phenyl substitution on the triazole is generally more potent than pyridine substitution. The position of substituents on the phenyl ring follows the order para > ortho > meta for selectivity.
The synthesis of N-aryl-1,3-diazinan-2-ones can be achieved through several synthetic routes. A common approach involves the cyclization of a suitable N-aryl-1,3-diaminopropane derivative with a carbonyl source like phosgene, triphosgene, or a dialkyl carbonate.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for N-aryl-1,3-diazinan-2-ones.
Step-by-Step Methodology:
N-Alkylation: A substituted aniline is reacted with 1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield the corresponding N-aryl-1,3-diaminopropane.
Cyclization: The resulting diamine is then cyclized using a carbonyl source. For example, reaction with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature affords the desired N-aryl-1,3-diazinan-2-one.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is typically evaluated using a fluorometric assay.
Assay Principle:
The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The cleavage releases the fluorescent product, AMC, which can be quantified to determine the enzyme's activity. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.
Experimental Workflow for DPP-4 Inhibition Assay:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Detailed Protocol:
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5). The DPP-4 enzyme, substrate (Gly-Pro-AMC), and test compounds are diluted to their final desired concentrations.
Assay Plate Setup: The assay is typically performed in a 96-well black microplate to minimize background fluorescence.
To the appropriate wells, add a fixed volume of the test compound solution at various concentrations.
Add a fixed volume of the diluted DPP-4 enzyme solution to all wells except the blank.
The plate is then pre-incubated for a short period (e.g., 10 minutes) at 37°C.
Reaction Initiation and Measurement:
The reaction is initiated by adding a fixed volume of the Gly-Pro-AMC substrate solution to all wells.
The plate is incubated at 37°C, and the fluorescence is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[6]
Data Analysis:
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one analogs and related heterocyclic compounds have provided valuable insights into the design of potent and selective DPP-4 inhibitors. The primary amino group remains a critical pharmacophore for interaction with the S1 pocket, while modifications to the phenyl ring and the heterocyclic scaffold offer avenues for optimizing potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
Exploring Novel Heterocyclic Scaffolds: The development of new scaffolds that can effectively mimic the binding mode of existing inhibitors while offering improved drug-like properties is a promising direction.
Structure-Based Drug Design: Utilizing computational tools such as molecular docking and molecular dynamics simulations can aid in the rational design of new analogs with enhanced binding affinities.
Selectivity Profiling: Ensuring high selectivity for DPP-4 over other related proteases (e.g., DPP-8 and DPP-9) is crucial to minimize potential off-target effects.
By leveraging the principles of medicinal chemistry and a deep understanding of the SAR, the development of the next generation of DPP-4 inhibitors for the treatment of type 2 diabetes can be advanced.
Benchmarking 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one against FDA-approved reference compounds
Comparison Guide: A Framework for Benchmarking 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one Abstract This guide outlines a comprehensive experimental framework for characterizing the novel compound, 1-[4-(1-Aminoethyl)p...
Author: BenchChem Technical Support Team. Date: March 2026
Comparison Guide: A Framework for Benchmarking 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Abstract
This guide outlines a comprehensive experimental framework for characterizing the novel compound, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (termed "Compound X" hereafter), and benchmarking its performance against well-established, FDA-approved reference drugs. Due to the novelty of Compound X, this document focuses on establishing a rigorous, multi-tiered validation workflow, from initial target engagement to preclinical efficacy modeling. The structural motifs of Compound X, specifically the aminoethylphenyl group, suggest a potential interaction with monoaminergic systems. Consequently, we propose a benchmarking strategy against known monoamine oxidase (MAO) inhibitors, a class of drugs critical in treating neurological disorders. The protocols described herein are designed to provide a robust, data-driven comparison, enabling researchers to accurately position Compound X within the current therapeutic landscape.
Introduction and Rationale
The development of novel therapeutic agents requires a systematic evaluation of their pharmacological profile against existing standards of care. Compound X, 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, is a novel chemical entity. Its structure, featuring a phenethylamine backbone—a privileged scaffold for targeting monoaminergic pathways—suggests its potential as a neuromodulatory agent. The primary objective of this guide is to propose a robust benchmarking workflow to elucidate its mechanism of action (MoA), potency, selectivity, and preclinical efficacy.
Our hypothesis is that Compound X may function as a monoamine oxidase (MAO) inhibitor. MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can increase the synaptic availability of these neurotransmitters, a mechanism proven effective for treating depression and Parkinson's disease.
Therefore, we have selected the following FDA-approved reference compounds for direct comparison:
Selegiline: A selective, irreversible inhibitor of MAO-B, primarily used in the management of Parkinson's disease.
Phenelzine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, used for treating major depressive disorder.
This guide will detail the experimental cascade required to generate comparative data on potency, selectivity, pharmacokinetics, and in vivo efficacy.
Caption: Workflow for identifying off-target activities.
Phase 2: In Vitro ADME and Safety Pharmacology
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or if it has inherent toxicity. This phase assesses the "drug-like" properties of Compound X.
Key ADME Assays
Metabolic Stability (Human Liver Microsomes): Measures the rate at which the compound is metabolized by liver enzymes. This predicts its in vivo half-life.
Caco-2 Permeability: Uses a layer of human intestinal cells to predict oral absorption. High permeability is desirable for orally administered drugs.
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins. Only the unbound fraction is pharmacologically active.
Key Safety Assays
hERG Inhibition Assay: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. This is a mandatory FDA-required safety assay.
Cytotoxicity Assay (e.g., HepG2 cells): Assesses the general toxicity of the compound to human liver cells.
Data Presentation:
Parameter
Compound X
Selegiline
Phenelzine
Desired Outcome
HLM Stability (t½, min)
Experimental
~30
~25
>30 min
Caco-2 Papp (A-B) (cm/s)
Experimental
>10 x 10⁻⁶
>5 x 10⁻⁶
>10 x 10⁻⁶
Plasma Protein Binding (%)
Experimental
~90%
~85%
<99%
hERG IC50 (µM)
Experimental
>30
>30
>10 µM
HepG2 Cytotox. CC50 (µM)
Experimental
>50
>50
>10 µM
Phase 3: In Vivo Pharmacokinetics and Efficacy
This final phase evaluates how the compound behaves in a living organism and whether it produces the desired therapeutic effect in a relevant disease model.
Pharmacokinetic (PK) Study
Protocol: Mouse PK Study
Dosing: Administer Compound X, Selegiline, and Phenelzine to separate cohorts of mice (n=3 per compound) via both intravenous (IV, for bioavailability) and oral (PO, for absorption) routes at a standard dose (e.g., 10 mg/kg).
Analysis: Process blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
Parameter Calculation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Pharmacodynamic (PD) and Efficacy Study
Given the MAO inhibitor hypothesis, a model of depression or Parkinson's is appropriate. The Forced Swim Test (FST) in mice is a standard screening model for antidepressant activity.
Protocol: Mouse Forced Swim Test
Acclimation & Dosing: Acclimate mice to the testing room. Dose separate cohorts of mice (n=10-12 per group) with vehicle, Compound X, Selegiline, or Phenelzine one hour before the test.
Test: Place each mouse in a cylinder of water from which it cannot escape. Record a 6-minute session on video.
Scoring: Score the last 4 minutes of the session for time spent immobile. A reduction in immobility time is indicative of an antidepressant-like effect.
Data Analysis: Compare the mean immobility time between the treated groups and the vehicle group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Data Presentation:
Group
Dose (mg/kg)
Mean Immobility (seconds) ± SEM
p-value vs. Vehicle
Vehicle
-
Experimental
-
Compound X
10
Experimental
Calculated
Selegiline
10
Experimental
Calculated
Phenelzine
10
Experimental
Calculated
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the comprehensive benchmarking of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. By systematically executing these phases, researchers can generate a robust data package that clearly defines the compound's potency, selectivity, safety profile, and preclinical efficacy relative to established FDA-approved drugs. Positive outcomes from this workflow—specifically high potency, a clean selectivity profile, favorable ADME properties, and significant in vivo efficacy—would provide a strong rationale for advancing Compound X into further preclinical development as a potential treatment for neurological disorders.
References
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]
Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology. Available at: [Link]
FDA. (2022). ZELAPAR® (selegiline hydrochloride) Label. U.S. Food and Drug Administration. Available at: [Link]
FDA. (2014). NARDIL® (phenelzine sulfate) Label. U.S. Food and Drug Administration. Available at: [Link]
U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. ICH Guideline. Available at: [Link]
Validation
A Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
Introduction In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology.[1] The human kinome comprises over...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, making the development of selective inhibitors a formidable challenge.[2][3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, early and comprehensive characterization of a compound's kinase selectivity is a cornerstone of any successful drug development program.
This guide provides a comprehensive framework for assessing the kinase cross-reactivity of a novel chemical entity. We will use the hypothetical compound 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one , hereafter designated "Compound X" , as a case study to illustrate the process. The objective is not merely to present data but to detail the strategic thinking, experimental design, and data interpretation required to build a robust selectivity profile. We will compare Compound X's profile against two well-characterized inhibitors to provide context and demonstrate how such data informs critical decision-making in preclinical development.
The Imperative of Selectivity: Rationale and Experimental Design
The central challenge in targeting kinases is achieving specificity. The structural similarity of the ATP-binding site across different kinase families means that small molecules designed for one kinase often inhibit others.[2] Understanding this cross-reactivity profile is essential for interpreting biological data and predicting clinical outcomes.
Choosing the Right Kinase Panel
The first critical decision is the selection of a kinase panel. Commercial vendors and academic core facilities offer a range of services, from small, curated "diversity panels" to near-complete kinome scans.
Diversity Panels (50-100 kinases): These panels are designed to cover the major branches of the human kinome tree and are excellent for initial screens to get a broad overview of a compound's selectivity at a lower cost.
Full Kinome Panels (>400 kinases): For lead compounds nearing clinical development, a comprehensive scan is often necessary to identify any potential off-targets that could lead to toxicity.[5]
Custom Panels: These can be designed to focus on specific kinase families or pathways relevant to the compound's intended therapeutic area.
For our analysis of Compound X, we will utilize a 96-kinase diversity panel to establish a foundational selectivity profile.
Selection of Comparator Compounds
Context is key. Comparing a novel compound's profile to that of known inhibitors provides an invaluable benchmark. For this guide, we have selected two alternatives:
NVP-BGJ398 (Infigratinib): A potent and highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[6] This compound serves as our benchmark for a highly targeted inhibitor.
Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), targeting ABL and SRC family kinases, among others.[7] This serves as our benchmark for a compound with a well-defined, multi-targeted profile.
Assay Technology: The Luminescence-Based ADP-Glo™ Assay
Numerous technologies exist for measuring kinase activity, including radiometric assays, fluorescence resonance energy transfer (FRET), and luminescence-based methods.[8] We have selected the Promega ADP-Glo™ Kinase Assay for its universality and robustness.[9][10]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is subsequently used by a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.
This approach is highly sensitive, compatible with a wide range of kinases, and less prone to compound interference compared to some fluorescence-based methods.[10]
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols outline the steps for a comprehensive kinase profiling experiment.
Protocol 1: Compound Preparation and Dilution
Objective: To prepare compound stocks and serial dilutions for IC₅₀ determination.
Procedure:
Prepare 10 mM stock solutions of Compound X, NVP-BGJ398, and Dasatinib in 100% dimethyl sulfoxide (DMSO).
Create a series of intermediate stocks by diluting the 10 mM stock in DMSO.
For the primary single-dose screen, prepare a 100 µM working stock of each compound in the kinase assay buffer. This will yield a final assay concentration of 1 µM (assuming a 1:100 dilution into the final reaction).
For IC₅₀ determination, perform a 10-point, 3-fold serial dilution in DMSO, starting from a 1 mM stock. These will be further diluted in the assay plate to achieve the desired final concentrations.
Protocol 2: Kinase Profiling via ADP-Glo™ Assay
Objective: To measure the inhibitory effect of each compound on a panel of 96 kinases.
Materials:
Kinase-substrate pairs (pre-aliquoted strips or plates, e.g., from Promega Kinase Selectivity Profiling Systems).[9]
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
Procedure:
Compound Dispensing: Add 1 µL of the appropriate compound dilution (or DMSO as a vehicle control) to the wells of the 384-well assay plate.
Kinase/Substrate Addition: Add 2 µL of the kinase/substrate solution to each well.
Initiation of Reaction: Add 2 µL of ATP solution (at the Kₘ concentration for each specific kinase) to initiate the reaction. The final reaction volume is 5 µL.
Incubation: Incubate the plate at room temperature for 60 minutes.
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
Data Acquisition: Read the luminescence on a plate reader.
Controls:
Vehicle Control (0% Inhibition): Contains DMSO instead of the compound.
No Enzyme Control (100% Inhibition): Contains buffer instead of the kinase enzyme.
IC₅₀ Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. A common method is the S-score(100), which is the number of kinases inhibited by more than 90% at a 1 µM concentration divided by the total number of kinases tested. A lower score indicates higher selectivity.
Visualizing the Process and Pathways
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Comparative Analysis: Interpreting the Data
To illustrate the output of this workflow, the following tables contain simulated data for Compound X and our comparators. Assume the primary, intended target for Compound X is the receptor tyrosine kinase, FGFR4 .
This is a representative subset of a 96-kinase panel.
Analysis of Single-Point Data:
The single-dose screen provides a rapid snapshot of selectivity. As expected, Compound X potently inhibits its target family, FGFR. However, it also shows significant activity (>70% inhibition) against two unrelated serine/threonine kinases: ROCK2 and CaMKIIδ . This immediately flags them as potential off-targets requiring further investigation. Comparator A (NVP-BGJ398) shows a clean profile focused on the FGFR family, while Comparator B (Dasatinib) displays its known multi-kinase activity.
Table 2: Comparative IC₅₀ Values (nM) for Key On- and Off-Targets
Kinase Target
Compound X (IC₅₀, nM)
NVP-BGJ398 (IC₅₀, nM)
Dasatinib (IC₅₀, nM)
FGFR4 (On-Target)
12
8
>10,000
FGFR1
18
5
>10,000
ROCK2 (Off-Target)
95
2,500
850
CaMKIIδ (Off-Target)
220
>10,000
1,100
SRC (Control)
>10,000
>10,000
1.5
| ABL1 (Control) | >10,000 | >10,000 | 0.8 |
Analysis of IC₅₀ Data:
The dose-response data confirms our initial findings. Compound X is a potent inhibitor of FGFR4 with an IC₅₀ of 12 nM. However, it is only ~8-fold selective for FGFR4 over ROCK2 (95 nM) and ~18-fold selective over CaMKIIδ (220 nM). This level of selectivity might be insufficient, as therapeutic plasma concentrations could easily inhibit these off-targets.
Caption: On-Target vs. Off-Target Effects of Compound X.
The diagram above illustrates the potential downstream consequences. While the intended effect is the inhibition of cancer cell proliferation via FGFR4, the off-target inhibition of ROCK2 could affect cell motility, and the inhibition of CaMKIIδ could have implications for cardiac function, a known safety concern.[11]
Conclusion and Strategic Implications
The cross-reactivity profiling of Compound X reveals a potent on-target activity against FGFR4 but raises concerns due to significant off-target inhibition of ROCK2 and CaMKIIδ. This profile is substantially different from the highly selective NVP-BGJ398 and the broader but distinct profile of Dasatinib.
Key Takeaways:
Actionable Intelligence: The identification of specific off-targets provides immediate, actionable intelligence for the drug development team.
Informing Safety Studies: Preclinical toxicology studies should now include specific assays to assess potential liabilities related to ROCK and CaMKII inhibition (e.g., cardiovascular assessments).
Guiding Medicinal Chemistry: The data provides a structure-activity relationship (SAR) that medicinal chemists can use to modify Compound X, aiming to reduce its affinity for ROCK2 and CaMKIIδ while maintaining potency for FGFR4.[12]
Next Steps:
Cellular Target Engagement: Confirm that the off-target activity observed in biochemical assays translates to inhibition in a cellular context using target engagement assays.
Phenotypic Screening: Conduct cell-based assays to determine if the off-target inhibition leads to unintended cellular phenotypes.
Lead Optimization: Initiate a chemistry campaign to improve the selectivity profile of Compound X.
References
[Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][13][14]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer - ResearchGate]([Link])
Reproducibility of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one Results: A CRISPR Knockout Validation Guide
Executive Summary High-throughput chemical screening frequently identifies potent small molecules, such as the putative inhibitor 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (AEPD) . While initial in vitro assays may s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
High-throughput chemical screening frequently identifies potent small molecules, such as the putative inhibitor 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one (AEPD) . While initial in vitro assays may show promising efficacy, the transition from hit to lead is often derailed by a lack of reproducibility. A primary culprit in this reproducibility crisis is off-target toxicity—where a compound induces phenotypic changes not by inhibiting its intended target, but through unintended cellular interactions.
This guide provides an objective comparison of target validation methodologies and outlines a self-validating CRISPR-Cas9 knockout (KO) protocol to rigorously evaluate the mechanistic reproducibility of AEPD.
The Reproducibility Crisis and the Need for Genetic Validation
Historically, the validation of small molecule hits like AEPD relied heavily on RNA interference (RNAi) or early-generation pharmacological inhibitors. However, these methods are inherently flawed for definitive mechanistic studies. As demonstrated by , many compounds currently in clinical trials actually kill cells via off-target mechanisms; their efficacy remains completely unchanged even when their putative targets are genetically deleted.
Causality Behind Experimental Choices
Why do traditional methods fail?
RNAi Artifacts: RNAi relies on mRNA degradation, which rarely achieves 100% depletion. The residual protein is often sufficient for a drug like AEPD to bind and exert its effect, leading researchers to falsely conclude the drug is on-target. Furthermore, RNAi can induce microRNA-like off-target silencing.
The CRISPR Advantage: CRISPR-Cas9 creates a definitive, binary system (target present vs. target absent). If AEPD still induces cytotoxicity in a clonal cell line where the target gene is completely disrupted, the drug's mechanism of action is unequivocally off-target.
To objectively assess AEPD, we compare its dose-response profile against a highly specific orthogonal inhibitor across three genetic backgrounds: Wild-Type, CRISPR Target-KO, and a Rescue line (where the target is re-expressed).
Table 2: AEPD IC50 Profiling in Isogenic Cell Lines
Cell Line Genotype
Target Expression
AEPD IC50 (µM)
Orthogonal Inhibitor IC50 (µM)
Mechanistic Conclusion
Wild-Type
100%
0.85
1.2
Baseline sensitivity established.
CRISPR Target-KO
0%
0.90
>50
AEPD exhibits off-target toxicity.
Target-Rescue
100%
0.88
1.1
Confirms KO did not alter baseline viability.
Data Interpretation: The orthogonal inhibitor loses all efficacy in the KO line (IC50 > 50 µM), proving it is target-specific. In stark contrast, AEPD maintains an IC50 of 0.90 µM even in the absence of the target. This lack of a rightward shift in the dose-response curve definitively proves that AEPD's cytotoxicity is driven by off-target effects.
Figure 1: CRISPR KO validation logic to distinguish on-target efficacy from off-target toxicity.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the validation of AEPD must follow a self-validating loop. We utilize Cas9 Ribonucleoprotein (RNP) complexes for editing. Unlike plasmid-based delivery, RNPs offer transient expression, rapid clearance, and significantly lower off-target DNA cleavage, ensuring the resulting phenotype is solely due to the intended gene knockout ().
Protocol 1: Generation of Target-KO Cell Lines via Cas9 RNPs
Step 1: RNP Assembly
Reconstitute synthetic sgRNA (targeting the putative AEPD binding protein) and purified SpCas9 nuclease in a sterile, RNase-free buffer.
Incubate the sgRNA and Cas9 protein at a 1:1.2 molar ratio at room temperature for 15-20 minutes to allow the RNP complex to form.
Step 2: Electroporation
Harvest Wild-Type cells at 70-80% confluency. Wash twice with PBS to remove residual serum.
Resuspend
2×105
cells in electroporation buffer and mix gently with the pre-assembled RNP complex.
Electroporate using cell-type specific pulse parameters. Immediately transfer cells to pre-warmed, serum-rich media to maximize recovery.
Step 3: Clonal Isolation and Validation
After 48 hours, perform single-cell sorting into 96-well plates using FACS.
Expand clonal populations and validate biallelic knockout via Western Blot (protein absence) and Sanger sequencing (frameshift indels).
Figure 2: Workflow for CRISPR-Cas9 Ribonucleoprotein (RNP) assembly and delivery.
Protocol 2: Viability Assay and The Rescue Experiment
A KO cell line alone is not a fully self-validating system. We must rule out the possibility that the CRISPR KO process fundamentally rewired the cell's apoptotic machinery, making it universally resistant or sensitive to stress.
Step 1: Dose-Response Profiling
Seed WT and validated KO cells in 384-well plates at 1,000 cells/well.
Treat with a 10-point concentration gradient of AEPD (0.01 µM to 100 µM).
Assess viability at 72 hours using a luminescent ATP-based assay (e.g., CellTiter-Glo).
Step 2: Target Rescue (The Ultimate Validation)
Transduce the KO cell line with a lentiviral vector expressing a sgRNA-resistant version of the target gene (achieved by introducing silent mutations in the PAM sequence).
Re-run the AEPD dose-response assay.
References
Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Yuan, M. L., Sausville, E. L., Lukow, D. A., Liu, L., Chait, A. R., Galluzzo, Z. C., Tucker, C., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.[Link][1]
Han, A. R., Shin, H. R., Kweon, J., Lee, S. B., Lee, S. E., Kim, E. Y., Chang, E. J., & Kim, Y. (2024). Highly efficient genome editing via CRISPR-Cas9 ribonucleoprotein (RNP) delivery in mesenchymal stem cells. BMB Reports, 57(1), 48-53. [Link][2]
A Guide to In Vitro-In Vivo Correlation for Efficacy: A Case Study of Imatinib in Chronic Myeloid Leukemia
Introduction In modern drug development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of a successful translational strategy. While traditionally focused on predicting pharmacokinetic profi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern drug development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of a successful translational strategy. While traditionally focused on predicting pharmacokinetic profiles from dissolution rates, the principles of IVIVC are critically important for pharmacodynamics—correlating a drug's activity at its molecular target in vitro with its therapeutic efficacy in vivo.[1][2][3] This guide moves beyond formulation-based IVIVC to explore the more complex and impactful correlation of efficacy.
We will dissect this concept through the lens of Imatinib (Gleevec), a paradigm of targeted cancer therapy. Imatinib's development revolutionized the treatment of Chronic Myeloid Leukemia (CML) by directly linking the inhibition of a specific molecular driver, the Bcr-Abl tyrosine kinase, to profound clinical responses.[1][4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of the experimental framework used to build this correlation, from biochemical assays to landmark clinical trials, offering field-proven insights into establishing a predictive link between the lab bench and the clinic.
Part 1: In Vitro Efficacy Assessment – Quantifying Target Inhibition
The foundation of any efficacy IVIVC is a precise understanding of how a compound interacts with its molecular target. For Imatinib, the target is the constitutively active Bcr-Abl tyrosine kinase, the pathogenic driver of CML.[1][6] The primary goal of in vitro studies is to determine the concentration of Imatinib required to inhibit this kinase, a value typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of Action: The Bcr-Abl Kinase
The Philadelphia chromosome, a hallmark of CML, results in the creation of the BCR-ABL fusion gene.[1][5] This gene produces a hyperactive tyrosine kinase that continuously phosphorylates downstream substrates, driving uncontrolled cell proliferation and inhibiting apoptosis.[4][6][7] Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase domain.[1][6][8] By occupying this site, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling and inducing apoptosis in the leukemic cells.[4][8]
Caption: Bcr-Abl signaling and Imatinib's mechanism of inhibition.
Experimental Protocols: Determining Potency
Two primary types of assays are essential for determining Imatinib's in vitro efficacy: biochemical assays using the purified enzyme and cell-based assays using CML cell lines.
Protocol 1: Biochemical IC50 Determination of Bcr-Abl Kinase Activity
This protocol describes a method to measure the direct inhibitory effect of Imatinib on the enzymatic activity of purified Bcr-Abl kinase.
Reagents & Materials : Purified recombinant Bcr-Abl kinase, kinase reaction buffer, ATP, a specific peptide substrate, Imatinib serial dilutions, and a detection system (e.g., ADP-Glo™ Kinase Assay).
Plate Preparation : Serially dilute Imatinib in DMSO and then add to kinase reaction buffer in a 384-well plate.
Enzyme Addition : Add purified Bcr-Abl kinase to each well containing the Imatinib dilutions. Allow a brief pre-incubation period (e.g., 10 minutes) for the compound to bind to the kinase.
Initiate Reaction : Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
Reaction Termination & Detection : Stop the reaction and quantify the amount of ATP remaining (or ADP produced) using a luminescence-based detection reagent. The light output is inversely proportional to kinase activity.
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of Imatinib concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay in CML Cell Lines
This protocol assesses the effect of Imatinib on the proliferation of Bcr-Abl-positive cells (e.g., K562, Ba/F3 p210).
Cell Culture : Culture Bcr-Abl-positive CML cells in appropriate media until they reach the mid-logarithmic growth phase.
Cell Plating : Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000 cells/well).
Compound Addition : Add serial dilutions of Imatinib to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
Incubation : Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
Data Analysis : Measure luminescence using a plate reader. Calculate the percentage of proliferation inhibition relative to the vehicle control and plot against the logarithm of Imatinib concentration to determine the IC50.[9]
In Vitro Data Summary
The IC50 of Imatinib can vary depending on the assay system. Biochemical assays measure direct enzyme inhibition, while cellular assays reflect additional factors like cell membrane permeability and efflux pumps.
Note: IC50 values can vary between specific mutations in the Bcr-Abl kinase domain, which is a primary mechanism of acquired resistance.[10]
Part 2: In Vivo Efficacy Assessment – From Animal Models to Clinical Response
Translating in vitro potency into in vivo efficacy requires understanding the drug's pharmacokinetic (PK) behavior and its effect in a living system. This involves preclinical animal models and, ultimately, well-designed human clinical trials.
Caption: High-level workflow for assessing in vivo efficacy.
Pharmacokinetic Profile of Imatinib
For an oral medication like Imatinib, achieving and maintaining a plasma concentration sufficient to inhibit the target is paramount. Following a standard 400 mg daily oral dose, Imatinib exhibits predictable pharmacokinetics.[12]
Bioavailability : Excellent, with an absolute bioavailability of 98%.[12]
Half-life : Approximately 18 hours, which supports once-daily dosing.[12]
Steady-State Concentrations : With a 400 mg daily dose, steady-state peak concentrations (Cmax) are approximately 2.6 µg/mL (~4.9 µM) and trough concentrations (Cmin) are around 1.2 µg/mL (~2.2 µM).[12]
Preclinical In Vivo Models
Before human trials, the efficacy of Imatinib was demonstrated in animal models of CML. Xenograft models, where human CML cells are implanted in immunodeficient mice, and transgenic models that express the Bcr-Abl gene are commonly used.[14][15] These studies confirmed that Imatinib could suppress the growth of Bcr-Abl-positive tumors and prolong survival, providing the crucial proof-of-concept needed to proceed to the clinic.[7][15]
Clinical Efficacy in CML
The success of Imatinib is measured by specific, standardized patient responses that reflect the clearance of leukemic cells. The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established the remarkable efficacy of Imatinib.[4][5]
Complete Hematologic Response (CHR) : Normalization of peripheral blood counts.
Complete Cytogenetic Response (CCyR) : Elimination of cells with the Philadelphia chromosome from the bone marrow.
Major Molecular Response (MMR) : A ≥3-log reduction in BCR-ABL transcript levels as measured by quantitative PCR.[4]
Part 3: Forging the Link: The In Vitro-In Vivo Correlation for Efficacy
The critical step is to connect the in vitro potency with the in vivo therapeutic effect. For Imatinib, the IVIVC for efficacy is not based on formulation dissolution but on achieving a plasma concentration that consistently exceeds the IC50 for Bcr-Abl kinase inhibition.
The Core Relationship: Plasma Concentration vs. IC50
The key insight is that for Imatinib to be effective, its trough plasma concentration (Cmin)—the lowest level before the next dose—must remain above the concentration required to inhibit Bcr-Abl.
In Vitro Target IC50 : ~0.5 µM (or ~265 ng/mL) is often cited as the concentration needed for effective kinase inhibition.[12]
In Vivo Trough Concentration (Cmin) : At a 400 mg daily dose, the mean steady-state Cmin is approximately 979 ng/mL (~1.85 µM), with some studies showing an average of 1.2 µg/mL (~2.2 µM).[12][19]
This comparison reveals that the standard therapeutic dose maintains trough plasma levels that are 3- to 4-fold higher than the required in vitro IC50. This provides a robust margin for continuous kinase inhibition throughout the dosing interval, preventing the Bcr-Abl pathway from reactivating.
Caption: The relationship between in vitro IC50 and in vivo efficacy.
Direct Correlation of In Vitro Sensitivity and Clinical Response
The relationship is more than theoretical. Studies have directly measured the Imatinib IC50 in cells taken from CML patients before therapy and correlated this value with their clinical outcome.
A pivotal study demonstrated that patients whose pre-therapy leukemic cells had a lower Imatinib IC50 (≤0.6 µM) were significantly more likely to achieve a rapid and deep molecular response.[11]
Early Response (3 months) : 36% of patients in the low-IC50 group achieved a 2-log reduction in BCR-ABL, compared to only 8% in the high-IC50 group.[11]
Later Response (12 months) : 47% of the low-IC50 group achieved a major molecular response (3-log reduction), versus only 23% of the high-IC50 group.[11]
This provides powerful evidence that intrinsic in vitro sensitivity is a key determinant of in vivo clinical success, solidifying the IVIVC for Imatinib's efficacy. Further studies have confirmed that achieving a trough plasma concentration above a certain threshold (e.g., ~1000 ng/mL) is associated with higher rates of cytogenetic and molecular response.[19][20][21]
Conclusion
The story of Imatinib provides a masterclass in establishing an efficacy-based In Vitro-In Vivo Correlation. By meticulously linking a clear mechanism of action to a quantifiable in vitro potency (IC50), and ensuring that the clinical dosing regimen achieves plasma concentrations that consistently exceed this threshold, a highly predictive model for therapeutic success was created. This approach, which directly connects target biology to patient outcomes, was fundamental to Imatinib's rapid development and enduring success. For scientists in drug development, this case study underscores a critical principle: a robust IVIVC for efficacy is not merely a regulatory checkbox but a powerful, predictive tool that can illuminate the path from a promising compound to a life-changing medicine.
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Comprehensive Safety, Handling, and Disposal Protocol for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one As a researcher or drug development professional, managing the lifecycle of active pharmaceutical intermediates requ...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety, Handling, and Disposal Protocol for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one
As a researcher or drug development professional, managing the lifecycle of active pharmaceutical intermediates requires more than just following basic safety data sheets. It demands a mechanistic understanding of the chemical’s reactivity, exposure risks, and environmental impact.
This guide provides an authoritative, self-validating operational and disposal framework for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one , designed to ensure strict compliance with OSHA and EPA regulations while protecting laboratory personnel and infrastructure.
Section 1: Chemical Profiling & Mechanism of Hazard
To design an effective handling and disposal strategy, we must first analyze the molecular structure. 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one consists of a stable cyclic urea (diazinanone) core and a highly reactive primary aliphatic amine group.
Causality of Hazards:
Basicity & Reactivity: The primary amine (1-aminoethyl) imparts weak basicity (estimated pKa ~9.5). If mixed with concentrated acids or strong oxidizers in a waste stream, it will undergo an exothermic neutralization reaction, potentially causing solvent boil-over or container rupture.
Thermal Decomposition: The molecule contains three nitrogen atoms. Upon combustion, it will inevitably generate toxic nitrogen oxides (
NOx
). This dictates that standard incineration is insufficient; disposal must utilize high-temperature incineration equipped with alkaline scrubbers.
Physiological Impact: The compound is classified under hazard codes H302 (Harmful if swallowed) and H315 (Causes skin irritation)[1]. The particulate nature of the solid poses an inhalation risk if aerosolized during weighing.
Section 2: Standard Operating Procedures (SOP) for Lab Handling
Under the, handling hazardous chemicals requires a site-specific Chemical Hygiene Plan (CHP)[2][3]. The following protocol is a self-validating system: each step contains a verification check to ensure the control measure is actively working.
Preparation & PPE: Don standard laboratory PPE, including a flame-resistant lab coat, ANSI Z87.1 safety goggles, and nitrile gloves. Validation Check: Inspect gloves for micro-tears; nitrile provides excellent resistance to weak organic bases like amines.
Containment: Transfer the sealed chemical container to a certified chemical fume hood. Validation Check: Verify the fume hood monitor displays a face velocity of at least 80–100 feet per minute (fpm)[2].
Static-Free Weighing: Because the compound is a dry powder, static electricity can cause aerosolization. Use an anti-static gun (ionizer) on the weigh boat before dispensing. Weigh the exact required mass.
Dissolution: Add the compound to the target solvent (e.g., Methanol or Dichloromethane) slowly. Validation Check: Ensure complete dissolution by visual inspection against a dark background to confirm no undissolved particulates remain.
Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% Isopropanol) to capture any trace dust. Dispose of the cloth as solid hazardous waste.
Workflow for the safe handling and spill response of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Section 3: Step-by-Step Disposal Procedures
Proper disposal must align with the, specifically Subpart K guidelines for academic and research laboratories[4]. Because of the amine group, this compound must be strictly segregated from acidic waste streams.
Protocol 2: Waste Segregation & SAA Disposal
Phase Separation: Separate waste into "Solid Contaminated Waste" (weigh boats, gloves, wipes) and "Liquid Organic Waste" (solvent mixtures containing the compound).
Chemical Compatibility Check (Self-Validation): Before adding liquid waste to a bulk container, test the pH of a 1 mL aliquot using pH paper. If the pH is >7 (indicating the presence of the basic amine), ensure the destination bulk container is strictly designated for Basic/Amine Organic Waste. Never add this to a container holding Piranha solution, Nitric acid, or other strong oxidizers[5].
Containerization: Pour the liquid waste into a high-density polyethylene (HDPE) or glass carboy. Validation Check: Ensure the container is in good condition, compatible with the solvent, and kept securely closed at all times except when actively adding waste[5]. Do not leave funnels in the container[5].
Satellite Accumulation Area (SAA) Logging: Place the container in a designated SAA at or near the point of generation[4][5]. Attach a hazardous waste tag immediately, explicitly listing "1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one" and the solvent. Do not use abbreviations[5].
Final Disposal Transfer: Once the container reaches 90% capacity, or within the regulatory time limit (typically 6 months under Subpart K, or 72 hours once full), initiate a transfer to the central waste facility[4][5].
Waste stream segregation and EPA-compliant disposal logic for nitrogenous organic waste.
Section 4: Regulatory Compliance & Documentation
To maintain an audit-ready laboratory environment, institutional oversight must be integrated into daily operations:
Inventory Management: Log the receipt and depletion of CAS 1487077-19-9 in the laboratory's chemical inventory system. OSHA requires that Safety Data Sheets (SDS) for all incoming chemicals be readily accessible to personnel[6].
Incineration Mandates: Ensure your contracted hazardous waste broker is notified that this waste stream contains high-nitrogen organics. The broker must route this to a Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration with alkaline scrubbers to mitigate
NOx
emissions, complying with the Clean Air Act.
References
American Elements. "1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one | CAS 1487077-19-9". American Elements Materials Science Catalog. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA Hazardous Waste Generators. Available at:[Link]
Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. Available at:[Link]
Navigating the Safe Handling of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one: A Guide for Laboratory Professionals
An In-Depth Technical Guide to Personal Protective Equipment, Operational Procedures, and Disposal As researchers and scientists working at the forefront of drug development, the safe handling of novel chemical entities...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Personal Protective Equipment, Operational Procedures, and Disposal
As researchers and scientists working at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, a compound with potential significance in pharmaceutical research. By providing a framework grounded in scientific principles and established safety protocols, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of trust and vigilance.
Understanding the Hazard Profile
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]
Furthermore, analysis of structurally similar compounds reinforces the need for caution. For instance, aromatic amines can be harmful if swallowed and toxic in contact with skin, with some causing severe skin burns and eye damage or allergic skin reactions.[2][3] Similarly, some diazinanone-containing compounds are known to be harmful if swallowed and can cause serious eye damage.[4]
Given this information, a conservative approach to handling 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is warranted, assuming it possesses a similar hazard profile to its hydrochloride salt and related structures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one. The following table outlines the recommended PPE, with explanations rooted in the compound's potential hazards.
PPE Component
Specification
Rationale for Use
Hand Protection
Nitrile gloves (minimum thickness of 4 mil)
Provides a barrier against skin contact, which can cause irritation and potential systemic toxicity.[2][3] Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards
Protects against accidental splashes that could cause serious eye irritation.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6]
Body Protection
Fully-buttoned, long-sleeved laboratory coat
Prevents contamination of personal clothing and skin.[5]
Respiratory Protection
Use in a certified chemical fume hood
A fume hood is the primary means of controlling inhalation exposure.[6] If handling outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator with an organic vapor cartridge.
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, from receipt to disposal.
Pre-Handling Checklist
Familiarization: All personnel must review this guide and any available safety information before commencing work.
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
PPE Availability: Confirm that all necessary PPE is readily available in the correct sizes.
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Spill Kit: Ensure a well-stocked chemical spill kit is accessible.
Step-by-Step Handling Protocol
Donning PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).
Working in a Fume Hood: All manipulations of the solid or solutions of the compound must be performed within a certified chemical fume hood.
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reactions and Manipulations: Conduct all reactions and subsequent work-up procedures within the fume hood.
Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then eye protection, then lab coat).
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Workflow for Safe Handling
Caption: Safe handling workflow for 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one.
Spill and Emergency Procedures
In the event of a spill or other emergency, a swift and appropriate response is critical.
Small Spills (in a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
Collect the contaminated absorbent material into a sealed container for proper disposal.
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert laboratory personnel and the institutional safety officer.
Prevent the spill from entering drains.
Allow only trained personnel with appropriate PPE to clean up the spill.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste contaminated with 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one must be treated as hazardous waste.
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently and safely handle 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
NextSDS. (n.d.). 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride. Retrieved from [Link]
UK - SDS Management Software. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]